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Core Science & Biosynthesis

Foundational

Literature review on alpha-aminoketones containing chloromethoxy substituents

Advanced Synthesis and Applications of α -Aminoketones: The Strategic Role of Chloromethoxy Substituents and Ligands Executive Summary α -Aminoketones are highly prized bifunctional scaffolds in organic chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis and Applications of α -Aminoketones: The Strategic Role of Chloromethoxy Substituents and Ligands

Executive Summary

α -Aminoketones are highly prized bifunctional scaffolds in organic chemistry and drug discovery. They serve as the structural backbone for numerous pharmacophores, including antidepressants (e.g., bupropion), appetite suppressants (e.g., amfepramone), and precursors to complex heterocycles like pyrroles and pyrazines[1]. However, the synthesis of these compounds is notoriously challenging due to the inherent instability of the free α -aminoketone base, which rapidly undergoes self-condensation to form pyrazines[2].

Recent advancements in synthetic methodology have leveraged chloromethoxy motifs—both as reactive substituents on substrates and as critical structural elements in chiral ligands (e.g., chloromethoxy-BIPHEP)—to overcome these barriers. This whitepaper provides an in-depth mechanistic review and highly validated experimental protocols for the synthesis of α -aminoketones, focusing on transition-metal-free aminations and palladium-catalyzed asymmetric hydrogenations.

The Chemical Biology and Reactivity of α -Aminoketones

In biological systems, endogenous α -aminoketones such as 5-aminolevulinic acid and aminoacetone act as pro-oxidizing metabolic weapons. They undergo enolization and subsequent aerobic oxidation, yielding reactive oxygen species (ROS) and highly cytotoxic α -oxoaldehydes[3].

In synthetic chemistry, this same high reactivity requires strategic handling. Because the primary amine and the carbonyl group are in close proximity, α -aminoketones are highly labile[2]. To prevent unwanted dimerization or degradation, they are almost exclusively synthesized and isolated as their corresponding hydrochloride salts or immediately protected (e.g., via N-Boc or N-Cbz derivatization)[1].

The Strategic Utility of the Chloromethoxy Motif

The chloromethoxy group ( −OCH2​Cl ) plays a dual role in the modern synthesis of α -aminoketones:

  • As a Ligand Modifier (Chloromethoxy-BIPHEP): In asymmetric catalysis, the steric bulk and unique electronic properties of the chloromethoxy groups on the biphenyl backbone of the BIPHEP ligand rigidify the chiral pocket of palladium catalysts. This specific ligand architecture is essential for achieving high enantiomeric excess (ee) during the hydrogenation of ketimines[4],[5].

  • As a Substrate Substituent: Chloromethoxy groups on aryl rings serve as highly reactive electrophilic handles. They allow for late-stage functionalization via nucleophilic substitution or cross-coupling, enabling the rapid diversification of α -aminoketone libraries for structure-activity relationship (SAR) studies.

State-of-the-Art Synthetic Methodologies

Transition-Metal-Free Amination (Aza-Rubottom Oxidation)

Historically, the synthesis of α -aminoketones required multi-step processes or heavy-metal catalysts, which pose severe contamination risks in pharmaceutical manufacturing[6]. The Kürti laboratory revolutionized this space by developing the "Aza-Rubottom Oxidation." This method directly converts silyl enol ethers to primary α -aminoketones using an NH-oxaziridine reagent[7],[8].

Causality in Design: The reaction strictly requires hexafluoroisopropanol (HFIP) as the solvent. HFIP's strong hydrogen-bond donating capability and high ionizing power stabilize the transient α -siloxyamine intermediate and facilitate the critical N–O bond cleavage, driving the rearrangement to the final aminoketone without the need for transition metals[7].

AzaRubottom A Silyl Enol Ether (Chloromethoxy-Aryl) C HFIP Solvent (N-O Bond Cleavage) A->C B NH-Oxaziridine Reagent B->C D alpha-Siloxyamine Intermediate C->D Electrophilic N-Transfer E Desilylation & Rearrangement D->E F Primary alpha-Aminoketone (Stable HCl Salt) E->F High Yield (>85%)

Caption: Aza-Rubottom oxidation workflow for transition-metal-free α-aminoketone synthesis.

Palladium-Catalyzed Asymmetric Hydrogenation

For the synthesis of chiral α -aminoketones (such as α -trifluoromethyl amines), the Zhou group demonstrated that a Pd-based catalyst paired with chloromethoxy-BIPHEP yields exceptional enantioselectivity[4].

Causality in Design:

  • Solvent Selection: Trifluoroethanol is used instead of standard ethanol. Because electrophilic imines are highly susceptible to nucleophilic attack, standard alcohols undergo unwanted addition reactions. Trifluoroethanol is non-nucleophilic, preserving the imine for hydrogenation[4].

  • Additives: Molecular sieves (4Å) are mandatory. They scavenge trace water, completely suppressing the hydrolysis of the delicate imine substrate back to the ketone, thereby allowing catalyst loadings to be dropped to as low as 2 mol%[4].

PdCatalysis A Pd(OCOCF3)2 + Chloromethoxy-BIPHEP B Active Chiral Pd(II) Catalyst Complex A->B Ligand Exchange D H2 Activation (High Pressure) B->D C alpha-Imino Ketone (Ketimine Substrate) C->D Coordination E Enantio-determining Hydride Transfer D->E E->B Catalyst Regeneration F Chiral alpha-Aminoketone (High ee %) E->F Product Release

Caption: Catalytic cycle for Pd/chloromethoxy-BIPHEP mediated asymmetric hydrogenation.

The Classical Neber Rearrangement

As a robust alternative, the Neber rearrangement converts ketoximes to α -aminoketones via an azirine intermediate. The oxime is first activated with tosyl chloride. Upon treatment with a base, the molecule undergoes an internal displacement to form an azirine, which is subsequently hydrolyzed[2],[9]. This method is highly tolerant of chloromethoxy-aryl substituents, as the mildly basic conditions do not prematurely cleave or hydrolyze the chloromethoxy ether linkage.

Experimental Protocols (Self-Validating Systems)

Protocol A: Transition-Metal-Free Synthesis via Aza-Rubottom Oxidation

Objective: Synthesize a primary α -aminoketone from a chloromethoxy-substituted aryl silyl enol ether.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the chloromethoxy-substituted silyl enol ether (1.0 equiv, 1.0 mmol) and dissolve in anhydrous HFIP (0.1 M).

    • Validation Check: Ensure complete dissolution. HFIP is highly volatile; maintain a sealed environment.

  • Amination: Cool the solution to 0 °C. Add the bench-stable NH-oxaziridine reagent (1.1 equiv) dropwise over 10 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could lead to the degradation of the oxaziridine before N-transfer occurs.

  • Rearrangement: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC until the silyl enol ether is completely consumed.

  • Quenching & Isolation: Quench the reaction with 1M HCl in ether (2.0 equiv). The primary α -aminoketone will immediately precipitate as a stable hydrochloride salt, preventing pyrazine self-condensation[2].

  • Purification: Filter the precipitate and wash with cold diethyl ether to yield the analytically pure α -aminoketone hydrochloride.

Protocol B: Asymmetric Hydrogenation using Pd/Chloromethoxy-BIPHEP

Objective: Enantioselective reduction of an α -imino ketone.

  • Catalyst Generation: In an argon-filled glovebox, combine Pd(OCOCF3​)2​ (2 mol%) and chloromethoxy-BIPHEP ligand (2.2 mol%) in anhydrous trifluoroethanol (TFE). Stir for 30 minutes to ensure complete ligand exchange[4].

  • Substrate Addition: Add the ketimine substrate (1.0 mmol) and freshly activated 4Å molecular sieves (100 mg).

    • Causality: The sieves are strictly required to sequester any moisture, preventing the hydrolysis of the ketimine back to the starting diketone[4].

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H2​ gas three times, then pressurize to 50 atm. Stir at room temperature for 24 hours.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a short pad of Celite to remove the molecular sieves and palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the chiral α -aminoketone.

Quantitative Data Analysis

The following table summarizes the comparative efficiency, enantioselectivity, and operational advantages of the discussed methodologies.

Synthetic MethodologyCatalyst / Reagent SystemKey Solvent / AdditiveAverage Yield (%)Enantiomeric Excess (ee %)Primary Strategic Advantage
Aza-Rubottom Oxidation NH-OxaziridineHFIP80–95%N/A (Achiral)Transition-metal-free; avoids heavy metal contamination in drug synthesis[6],.
Asymmetric Hydrogenation Pd / Chloromethoxy-BIPHEPTrifluoroethanol / 4Å MS85–94%90–98%Exceptional enantiocontrol; scalable under high H2​ pressure[4].
Neber Rearrangement Tosyl Chloride / BaseAqueous Media / Alcohols50–75%N/A (Achiral)Utilizes highly stable oxime precursors; robust against moisture.

References

  • The dual face of endogenous α-aminoketones: Pro-oxidizing metabolic weapons Source: Adhikari Lab, UCLA URL
  • Aminoaldehydes and aminoketones Source: Grokipedia URL
  • Knorr Pyrrole Synthesis Source: Thermo Fisher Scientific URL
  • Nitrogen gets in the fast lane for chemical synthesis Source: Rice University News & Media URL
  • Source: National Institutes of Health (PMC)
  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation Source: SciSpace URL
  • Recent advances in the synthesis of α-amino ketones Source: ResearchGate URL
  • Publications - The Kürti Research Group Source: Kurti Labs URL

Sources

Exploratory

The Stability of Alpha-Amino Ketones in Physiological pH Buffers: Mechanistic Insights and Analytical Workflows

Alpha-amino ketones represent a critical pharmacophore in medicinal chemistry and neuropharmacology. They form the structural backbone of approved therapeutics like bupropion and amfepramone, as well as a vast array of s...

Author: BenchChem Technical Support Team. Date: March 2026

Alpha-amino ketones represent a critical pharmacophore in medicinal chemistry and neuropharmacology. They form the structural backbone of approved therapeutics like bupropion and amfepramone, as well as a vast array of synthetic cathinones[1]. However, a pervasive challenge in drug development, formulation, and bioanalytical assessment is their inherent chemical instability in aqueous environments at physiological pH (pH ~7.4)[2].

As a Senior Application Scientist, I frequently encounter assay artifacts and formulation failures stemming from a fundamental misunderstanding of alpha-amino ketone reactivity. This technical guide dissects the causality behind their degradation, the influence of buffer catalysis, and provides field-proven, self-validating protocols to ensure scientific integrity in your analytical workflows.

The Mechanistic Causality of Degradation

The stability of alpha-amino ketones is fundamentally dictated by the protonation state of the amine moiety. Most alpha-amino ketones exhibit a pKa between 7.5 and 8.6[3]. In acidic environments (pH < 5), the amine is fully protonated, rendering the molecule highly stable[4]. However, as the pH approaches physiological conditions (pH 7.4), a significant molar fraction transitions into the free base form[4].

The free base of an alpha-amino ketone is notoriously reactive due to the proximity of the nucleophilic amine and the electrophilic carbonyl carbon. This dual reactivity triggers two primary degradation cascades:

Pathway A: Dimerization to Pyrazines (Dominant)

Two free base molecules undergo intermolecular condensation. The primary or secondary amine of one molecule attacks the carbonyl of another, forming a dihydropyrazine intermediate[5]. This intermediate is rapidly oxidized by dissolved oxygen to form a highly stable, aromatic pyrazine derivative[6].

Pathway B: Base-Catalyzed Hydrolysis and Oxidation

Hydroxide ions catalyze tautomerization to an enol intermediate, which subsequently undergoes hydrolysis to alpha-hydroxyketones or oxidation to alpha-dicarbonyls[3].

Pathway A Alpha-Amino Ketone (Protonated, pH < 5) B Alpha-Amino Ketone (Free Base, pH 7.4) A->B Deprotonation (pKa ~8.0) C Intermolecular Condensation (Dimerization) B->C Nucleophilic Attack D Dihydropyrazine Intermediate C->D -H2O E Oxidation (O2) D->E Spontaneous F Pyrazine Derivative (Stable Degradant) E->F Aromatization

Mechanistic pathway of alpha-amino ketone dimerization to pyrazines at pH 7.4.

Structural Influence on Stability

Not all alpha-amino ketones degrade at the same rate. The degree of substitution on the nitrogen atom is the most critical determinant of stability[1].

  • Primary Amines: Highly susceptible to rapid dimerization due to the lack of steric hindrance.

  • Secondary Amines: Moderately unstable. They can form imine intermediates but experience some steric hindrance. Bupropion, for instance, exhibits a half-life of approximately 11.4 hours in physiological matrices at 37°C[3].

  • Tertiary Amines: Highly stable. Because they lack an N-H proton, they cannot form the requisite imine intermediate for pyrazine condensation. MDPBP demonstrates a half-life exceeding 21 days at elevated temperatures[1].

Quantitative Stability Comparison
Compound ClassExampleAmine TypeStability at pH 7.4 (32-37°C)Primary Degradation Pathway
Unsubstituted CathinoneCathinonePrimaryHighly Unstable (Hours)Dimerization to Pyrazines
N-Alkylated CathinoneBupropionSecondaryModerately Unstable (11-15 hrs)Dimerization / Hydrolysis
Pyrrolidinyl CathinoneMDPV, MDPBPTertiaryHighly Stable (>21 Days)Resistant to Dimerization

Buffer Catalysis: The Hidden Variable

A common pitfall in stability studies is assuming that the physiological buffer is merely an inert pH regulator. In reality, buffer salts actively participate in the degradation kinetics. Studies on bupropion have demonstrated that phosphate and citrate buffers at pH 7.4 actively catalyze degradation[3].

The Causality: The buffer anions act as general base catalysts, accelerating the deprotonation steps required for enolization and subsequent degradation[3]. Therefore, when designing physiological stability assays, the ionic strength and buffer species must be strictly controlled, documented, and ideally compared against a buffer-free baseline.

Field-Proven Experimental Protocol (Self-Validating System)

To accurately quantify degradation kinetics without introducing autosampler artifacts, the experimental design must be a self-validating system. The core principle is kinetic quenching —instantly halting the reaction at the precise sampling time to ensure the measured degradation reflects the incubation period, not the time spent waiting in the LC-MS queue.

Workflow Step1 1. Buffer Prep Isotonic pH 7.4 Step2 2. Incubation 37°C, Sub-saturated Step1->Step2 Step3 3. Sampling Time-course Aliquots Step2->Step3 Step4 Step4 Step3->Step4 Stop Degradation Step5 5. LC-MS/MS Quantify Parent & Degradant Step4->Step5 Add Internal Standard

Self-validating experimental workflow for assessing physiological stability.

Step-by-Step Methodology for pH 7.4 Stability Assay
  • Buffer Preparation: Prepare a 50 mM isotonic phosphate buffer (pH 7.4). Adjust ionic strength to 0.15 M using NaCl to mimic physiological osmolarity.

  • Analyte Spiking: Pre-warm the buffer to 37°C. Spike the alpha-amino ketone to a sub-saturated concentration (e.g., 1 µg/mL) to prevent precipitation artifacts[2].

  • Incubation & Sampling: Incubate in sealed, silanized glass vials (to prevent surface adsorption). Withdraw 100 µL aliquots at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Self-Validating Quench (Critical Step): Immediately transfer the 100 µL aliquot into a vial containing 400 µL of ice-cold acetonitrile spiked with 0.1% formic acid and a stable-isotope-labeled internal standard (SIL-IS).

    • Causality of the Quench: The acetonitrile crashes out buffer salts and any present proteins. The formic acid drops the apparent pH below 4, instantly protonating the remaining alpha-amino ketone and halting all nucleophilic dimerization. The SIL-IS validates extraction recovery and normalizes matrix effects.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, quantifying both the parent drug and the predicted pyrazine degradant[7].

Conclusion

The instability of alpha-amino ketones at physiological pH is not an anomaly; it is a predictable consequence of their molecular architecture. By understanding the pKa-driven shift to the reactive free base and the subsequent pyrazine dimerization pathway, researchers can engineer robust formulations (e.g., utilizing acidic excipients) and design fail-safe bioanalytical assays.

Sources

Foundational

Isomeric forms and stereochemistry of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone

Phase I: Molecular Architecture & Stereochemical Dynamics As drug development increasingly targets complex neurological and metabolic pathways, the structural precision of active pharmaceutical ingredients (APIs) is para...

Author: BenchChem Technical Support Team. Date: March 2026

Phase I: Molecular Architecture & Stereochemical Dynamics

As drug development increasingly targets complex neurological and metabolic pathways, the structural precision of active pharmaceutical ingredients (APIs) is paramount. 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (CAS: 1270504-64-7) represents a highly specialized α -amino ketone scaffold. Unlike classical cathinones (where the amine is at C2 and the carbonyl at C1), this molecule is an α -amino-phenylacetone derivative, featuring both the primary amine and the substituted aryl ring on the C1 carbon.

This architectural shift creates a unique stereochemical environment. The C1 carbon is sp3 hybridized and bonded to four distinct moieties: an amino group, a 5-chloro-2-methoxyphenyl ring, an acetyl group, and a hydrogen atom. Consequently, C1 acts as the sole chiral center, yielding two distinct stereoisomers: the (1R) and (1S) enantiomers. For researchers, understanding the lability of this stereocenter is critical, as the pharmacological efficacy and toxicity profiles of α -amino ketones are heavily enantiomer-dependent.

Phase II: The Isomeric Landscape

The isomeric profile of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone extends beyond simple enantiomerism. The molecule exists within a dynamic equilibrium of tautomers and can be synthetically related to constitutional isomers. Table 1 synthesizes the quantitative and qualitative data distinguishing these forms.

Table 1: Physicochemical and Analytical Profiling of Isomeric Forms

Isomeric FormStructural ClassificationChiral CentersRelative Thermodynamic StabilityPrimary Analytical Differentiation
(1R)-Enantiomer Stereoisomer (Ketone)C1 (R-configuration)High (in solid state/neutral pH)Chiral HPLC (Amylose/Crown Ether CSP)
(1S)-Enantiomer Stereoisomer (Ketone)C1 (S-configuration)High (in solid state/neutral pH)Chiral HPLC (Amylose/Crown Ether CSP)
Enol Tautomer Tautomer (Alkene-ol)None (Planar sp2 )Low (Transient intermediate)NMR (Deuterium exchange at C1)
Cathinone Isomer Constitutional IsomerC2 (Depends on synthesis)High (Stable discrete molecule)LC-MS/MS (Distinct fragmentation)

To visualize the mechanistic relationships between these forms, the following pathway maps the stereochemical inversion and theoretical rearrangement vectors.

Isomerization_Network R_Isomer (1R)-1-Amino-1-(5-chloro- 2-methoxyphenyl)acetone Enol Achiral Enol Tautomer (Planar Intermediate) R_Isomer->Enol Deprotonation (Base/Acid) Cathinone Constitutional Isomer (Cathinone Derivative) R_Isomer->Cathinone Synthetic Rearrangement S_Isomer (1S)-1-Amino-1-(5-chloro- 2-methoxyphenyl)acetone S_Isomer->Enol Deprotonation (Base/Acid) S_Isomer->Cathinone Synthetic Rearrangement

Fig 1: Stereochemical and tautomeric relationships of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone.

Phase III: Mechanistic Causality of Racemization

The most significant hurdle in formulating α -amino ketones is their propensity for spontaneous racemization in aqueous media [4]. As an Application Scientist, I approach this not as a random degradation event, but as a predictable thermodynamic process driven by the molecule's electronic topology.

The Causality of Enolization: The hydrogen atom attached to the C1 chiral center is highly acidic. This acidity is induced by the strong electron-withdrawing effect of the adjacent C2 carbonyl group, compounded by the inductive pull of the 5-chloro-2-methoxyphenyl ring. When exposed to basic conditions (or physiological pH 7.4), hydroxide ions readily abstract this C1 proton.

This deprotonation collapses the sp3 chiral center into a planar, sp2 -hybridized achiral enolate intermediate (as shown in Fig 1). Because the enolate is planar, subsequent reprotonation from the solvent occurs with equal probability from either the Re or Si face. The result is a total loss of optical purity, yielding a 50:50 racemic mixture. Understanding this mechanism is the foundation for designing robust analytical and formulation protocols.

Phase IV: Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They not only execute the task but inherently verify their own accuracy during operation.

Protocol 1: Enantiomeric Resolution via Chiral HPLC

Objective: Baseline separation of the (1R) and (1S) enantiomers to quantify optical purity. Causality: α -amino ketones possess a highly polar primary amine that causes severe peak tailing on standard silica. By utilizing an immobilized amylose-based stationary phase (e.g., Chiralpak IA) [3], chiral recognition is driven by stereoselective hydrogen bonding between the carbamate linkages of the column and the analyte's primary amine.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the racemic API in 1.0 mL of HPLC-grade ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane/Isopropanol (90:10 v/v). Critical Step: Add 0.1% Diethylamine (DEA) to the mobile phase. Why? DEA acts as a competing base, neutralizing residual acidic silanols on the silica matrix. This prevents secondary ionic interactions with the analyte's amine, ensuring sharp, symmetrical peaks.

  • System Equilibration: Purge the Chiralpak IA column (250 x 4.6 mm, 5 µm) at a flow rate of 0.8 mL/min at a controlled 25°C. Monitor baseline stability for 30 minutes.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV-Vis detector set to 256 nm (optimal for the substituted methoxyphenyl chromophore).

  • Self-Validation Check: Calculate the resolution factor ( Rs​ ) between the two enantiomeric peaks. The system is validated for use only if Rs​>2.0 , confirming that no peak overlap is skewing the integration data.

Protocol 2: Racemization Kinetics and Stability Profiling

Objective: Quantify the rate of keto-enol tautomerization to determine the half-life of the API's enantiomeric excess ( ee ) in biological buffers. Causality: By intentionally triggering the enolization pathway and halting it at precise intervals, we can plot the degradation of chirality. This informs whether the API requires a low-pH formulation to lock the stereocenter.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 7.4 (physiological) and a 50 mM borate buffer at pH 10.0 (accelerated basic stress).

  • Incubation: Dissolve 5.0 mg of the optically pure (1R)-enantiomer (isolated via Protocol 1) into 50 mL of the respective buffers. Maintain at 37°C in a shaking incubator.

  • Temporal Sampling: Withdraw 0.5 mL aliquots at t=0,1,2,4,8,and 24 hours.

  • Quenching (Critical Step): Immediately quench each aliquot by adding 0.5 mL of cold 0.1 M HCl. Why? Dropping the pH below 4 instantly protonates the primary amine and the carbonyl oxygen, shutting down the base-catalyzed enolate formation and "freezing" the stereocenter in its current state.

  • Extraction: Extract the quenched analyte using 1.0 mL of ethyl acetate. Evaporate the organic layer under nitrogen, reconstitute in the HPLC mobile phase, and analyze using Protocol 1.

  • Self-Validation Check: The protocol validates its own quenching efficacy by analyzing the t=0 sample. If the t=0 sample shows <99%ee , the quenching mechanism is too slow, and the acid concentration must be increased before proceeding with the kinetic plot.

Protocols & Analytical Methods

Method

Application Note: Reagents and Catalysts for the Preparation of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone

Introduction & Scope 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (IUPAC: 1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-one; CAS: 1270504-64-7) is a highly functionalized α -amino ketone[1]. Compounds containing the α -ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (IUPAC: 1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-one; CAS: 1270504-64-7) is a highly functionalized α -amino ketone[1]. Compounds containing the α -amino ketone moiety are highly prized in medicinal chemistry and drug development as versatile building blocks for synthesizing nitrogen-containing heterocycles (e.g., pyrazines, morpholines, and imidazoles) and various CNS-active therapeutics[2].

The synthesis of this specific molecule presents a unique chemoselective challenge: the presence of an electron-rich, activating 2-methoxy group on the aryl ring makes the substrate highly susceptible to unwanted electrophilic aromatic substitution. Furthermore, direct amination of α -halo ketones often results in polyalkylation (forming secondary and tertiary amines). To circumvent these issues, this application note details a highly controlled, three-step synthetic cascade utilizing regioselective bromination, nucleophilic azidation, and a chemoselective Staudinger reduction.

Mechanistic Rationale & Synthetic Strategy

To ensure high yields and absolute chemoselectivity, the synthetic route is designed as a self-validating system where each step provides clear visual or physical cues of reaction progress.

  • Step 1: Regioselective α -Bromination via Copper(II) Bromide.

    • Causality: Using elemental bromine ( Br2​ ) in acetic acid would inevitably lead to electrophilic aromatic bromination on the 5-chloro-2-methoxyphenyl ring. Instead, Copper(II) bromide ( CuBr2​ ) in an ethyl acetate/chloroform solvent system is utilized. CuBr2​ acts as both a Lewis acid to enolize the ketone and the electrophilic bromine source, ensuring strict α -selectivity via a copper enolate intermediate[3].

  • Step 2: Nucleophilic Azidation.

    • Causality: Direct reaction of the α -bromo ketone with ammonia gas or aqueous ammonia is notorious for producing complex mixtures of over-alkylated amines. By using Sodium Azide ( NaN3​ ), the α -bromide undergoes a clean SN​2 displacement. The azide anion is a superb nucleophile that completely prevents polyalkylation[4].

  • Step 3: Chemoselective Staudinger Reduction.

    • Causality: Standard hydride reducing agents (like NaBH4​ or LiAlH4​ ) would indiscriminately reduce both the azide and the ketone carbonyl, yielding an amino alcohol. Triphenylphosphine ( PPh3​ ) selectively reduces the α -azido ketone to an iminophosphorane intermediate, which is subsequently hydrolyzed by water to yield the target primary α -amino ketone, leaving the carbonyl perfectly intact[2][4].

Reagents and Catalysts Profile

The following table summarizes the critical reagents required for this synthetic workflow, their specific roles, and the optimal stoichiometric equivalents.

Reagent / CatalystRole in SynthesisEq.Rationale for Selection
1-(5-chloro-2-methoxyphenyl)propan-2-one Starting Material1.0Core structural scaffold.
Copper(II) Bromide ( CuBr2​ ) Brominating Agent / Lewis Acid2.0Prevents aromatic ring halogenation; highly specific for α -carbon[3].
Sodium Azide ( NaN3​ ) Nucleophile1.5Ensures strict mono-nitrogen insertion via SN​2 displacement.
Triphenylphosphine ( PPh3​ ) Reducing Agent1.1Chemoselective reduction of azide; does not reduce ketones[4].
Ethyl Acetate / Chloroform Solvent System (Step 1)N/ASolubilizes the ketone while maintaining a heterogeneous CuBr2​ suspension.
Tetrahydrofuran (THF) / H2​O Solvent System (Step 3)N/ATHF solubilizes the intermediate; water is required for iminophosphorane hydrolysis.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Bromo-1-(5-chloro-2-methoxyphenyl)propan-2-one
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(5-chloro-2-methoxyphenyl)propan-2-one (1.0 eq) in a 1:1 mixture of EtOAc and CHCl3​ (10 mL/g of substrate).

  • Reagent Addition: Add finely powdered Copper(II) bromide (2.0 eq) to the solution. The mixture will appear as a dark green/black heterogeneous suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Self-Validation Check: Monitor the reaction visually. The reaction is complete (typically 2-4 hours) when the dark CuBr2​ is entirely consumed and replaced by a dense, white precipitate of Copper(I) bromide ( CuBr )[5].

  • Workup: Cool to room temperature, filter the white CuBr precipitate through a pad of Celite, and concentrate the filtrate under reduced pressure to afford the crude α -bromo ketone.

Step 2: Synthesis of 1-Azido-1-(5-chloro-2-methoxyphenyl)propan-2-one
  • Setup: Dissolve the crude α -bromo ketone (1.0 eq) in anhydrous Dimethylformamide (DMF) or Acetone (5 mL/g).

  • Reagent Addition: Add Sodium Azide (1.5 eq) in one portion. Caution: NaN3​ is highly toxic; ensure proper ventilation.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation Check: The formation of a fine white precipitate (Sodium Bromide, NaBr ) indicates successful SN​2 displacement. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material.

  • Workup: Dilute the mixture with water and extract with Diethyl Ether ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Do not heat the azide intermediate excessively.

Step 3: Staudinger Reduction to the Target α -Amino Ketone
  • Setup: Dissolve the α -azido ketone (1.0 eq) in a 10:1 mixture of THF and distilled water.

  • Reagent Addition: Slowly add Triphenylphosphine ( PPh3​ , 1.1 eq) to the stirring solution at room temperature.

  • Self-Validation Check: The immediate and steady evolution of nitrogen gas ( N2​ bubbling) serves as visual confirmation that the reduction to the iminophosphorane is occurring[4].

  • Reaction: Once gas evolution ceases, heat the mixture to 50 °C for 2 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Workup: Concentrate the mixture to remove THF. Acidify the aqueous residue with 1M HCl to pH 2, and wash with Dichloromethane (DCM) to remove Triphenylphosphine oxide ( O=PPh3​ ) byproduct. Basify the aqueous layer with saturated NaHCO3​ to pH 9, and extract with DCM. Dry the organic layer and evaporate to yield the pure 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone.

Analytical Characterization & Data Presentation

To confirm the structural integrity of the synthesized 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone, validate against the following expected spectral data:

Analytical TechniqueExpected Signal / ShiftStructural Assignment
1 H NMR ( CDCl3​ , 400 MHz) δ 2.15 (s, 3H)Methyl protons of the ketone ( CH3​−C=O )
1 H NMR ( CDCl3​ , 400 MHz) δ 2.30 (br s, 2H)Primary amine ( −NH2​ ), exchanges with D2​O
1 H NMR ( CDCl3​ , 400 MHz) δ 3.85 (s, 3H)Methoxy group ( −OCH3​ )
1 H NMR ( CDCl3​ , 400 MHz) δ 4.85 (s, 1H) α -methine proton ( CH−NH2​ )
1 H NMR ( CDCl3​ , 400 MHz) δ 6.80 - 7.30 (m, 3H)Aromatic protons of the 5-chloro-2-methoxyphenyl ring
ESI-MS (Positive Mode) m/z 214.06 [M+H]+ for C10​H12​ClNO2​ (Exact Mass: 213.05)

Mandatory Visualization: Synthetic Workflow

G SM 1-(5-chloro-2-methoxyphenyl) propan-2-one Step1 Step 1: α-Bromination Reagent: CuBr₂ Solvent: EtOAc/CHCl₃ SM->Step1 Int1 1-Bromo-1-(5-chloro-2-methoxyphenyl) propan-2-one Step1->Int1 Reflux, 2-4h CuBr byproduct Step2 Step 2: Azidation Reagent: NaN₃ Solvent: DMF or Acetone Int1->Step2 Int2 1-Azido-1-(5-chloro-2-methoxyphenyl) propan-2-one Step2->Int2 RT, 4h SN2 Displacement Step3 Step 3: Staudinger Reduction Reagents: PPh₃, H₂O Solvent: THF Int2->Step3 Product 1-Amino-1-(5-chloro-2-methoxyphenyl) acetone (Target Molecule) Step3->Product RT to 50°C N₂ gas evolution

Synthetic workflow for the preparation of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone.

References

  • CAS#:1270504-64-7 | 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone Chemsrc URL:[Link]

  • A Green, Facile Method for Selective α-Bromination of Flavanones American Chemical Society (ACS) URL:[Link]

  • A Versatile Enantioselective Synthesis of Barrenazines ResearchGate URL:[Link]

  • NBS Radical Bromination - anyone have experience running? Reddit (r/chemistry) URL:[Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Versatility of α-Amino Ketones in Medicinal Chemistry Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in a defined three...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of α-Amino Ketones in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thus facilitating specific interactions with biological targets.[1][2] Among the myriad of synthetic precursors, α-amino ketones are particularly valuable building blocks due to their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group.[3][4] This inherent reactivity allows for their participation in a wide array of cyclization reactions to form diverse heterocyclic systems. This guide focuses on a specific, highly functionalized α-amino ketone, 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone , and its application in the synthesis of medicinally relevant quinoline and indole scaffolds. The 5-chloro-2-methoxyphenyl moiety is a common feature in various bioactive molecules, and its incorporation into heterocyclic systems is of significant interest to drug discovery programs.[5]

PART 1: Synthesis of the Precursor: 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone

A robust synthesis of the title precursor is paramount for its use in subsequent heterocyclic syntheses. A common and effective method for the preparation of α-amino ketones involves the α-amination of a ketone.[4] A practical approach is the nucleophilic substitution of an α-bromo ketone with an amine source. The proposed synthetic pathway is outlined below.

Diagram of the Synthetic Pathway to the Precursor

G A 1-(5-chloro-2-methoxyphenyl)ethan-1-one B 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one A->B Br2, HBr (cat.) CH3COOH C 2-Azido-1-(5-chloro-2-methoxyphenyl)ethan-1-one B->C NaN3 Acetone/H2O D 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (Precursor) C->D H2, Pd/C Ethanol

Caption: Synthetic route to 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone.

Experimental Protocol: Synthesis of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone

Step 1: α-Bromination of 1-(5-chloro-2-methoxyphenyl)ethan-1-one

  • To a solution of 1-(5-chloro-2-methoxyphenyl)ethan-1-one (1.0 eq) in glacial acetic acid (5 mL/g), add a catalytic amount of 48% hydrobromic acid (0.05 eq).

  • With vigorous stirring, add bromine (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one.

Step 2: Azide Formation

  • Dissolve the crude 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one (1.0 eq) in a mixture of acetone and water (4:1).

  • Add sodium azide (1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 12-16 hours at room temperature.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to give 2-Azido-1-(5-chloro-2-methoxyphenyl)ethan-1-one, which can be used in the next step without further purification.

Step 3: Reduction of the Azide

  • Dissolve the crude 2-Azido-1-(5-chloro-2-methoxyphenyl)ethan-1-one (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6-8 hours.

  • Filter the reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the desired precursor, 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone . The product can be further purified by column chromatography if necessary.

PART 2: Application in Heterocycle Synthesis

A. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the construction of quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] Our precursor, being an α-amino ketone, can undergo an intramolecular-type Friedländer condensation upon suitable activation.

Diagram of Quinoline Synthesis Workflow

G start Start step1 Step 1: Acid-Catalyzed Cyclization Precursor in Ethanol Add catalytic p-TsOH start->step1 step2 Step 2: Heating Reflux the reaction mixture Monitor by TLC step1->step2 step3 Step 3: Work-up Cool to room temperature Neutralize with NaHCO3 step2->step3 step4 Step 4: Extraction & Purification Extract with Ethyl Acetate Purify by column chromatography step3->step4 end End step4->end

Caption: General workflow for the synthesis of quinolines.

Experimental Protocol: Synthesis of 2-Amino-4-(5-chloro-2-methoxyphenyl)-3-methylquinoline
  • In a round-bottom flask, dissolve 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring for the formation of the product by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Table of Expected Data for Quinoline Synthesis
ParameterValue
Product Name 2-Amino-4-(5-chloro-2-methoxyphenyl)-3-methylquinoline
Molecular Formula C17H15ClN2O
Molecular Weight 302.77 g/mol
Appearance Pale yellow solid
Yield 75-85%
1H NMR (CDCl3, 400 MHz) δ 7.8-7.0 (m, 7H, Ar-H), 4.95 (s, 2H, NH2), 3.75 (s, 3H, OCH3), 2.15 (s, 3H, CH3)
13C NMR (CDCl3, 100 MHz) δ 158.2, 155.4, 147.8, 145.1, 132.5, 130.1, 129.5, 128.7, 127.3, 126.8, 125.4, 124.9, 112.6, 56.1, 18.3
B. Synthesis of Substituted Indoles via Acid-Catalyzed Cyclization

The synthesis of indoles from α-amino ketones can be achieved through acid-catalyzed cyclization, which can be considered a variation of the Bischler-Möhlau indole synthesis.[8][9] This reaction involves the intramolecular electrophilic substitution of the electron-rich methoxy-substituted aromatic ring by a reactive intermediate generated from the α-amino ketone.

Diagram of Indole Synthesis Mechanism

G A Precursor B Iminium Ion Intermediate A->B H+ C Cyclized Intermediate B->C Intramolecular Electrophilic Aromatic Substitution D Indole Product C->D -H2O

Caption: Simplified mechanism for indole synthesis.

Experimental Protocol: Synthesis of 6-Chloro-3-methoxy-2-methyl-1H-indole
  • To a solution of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (1.0 eq) in a high-boiling solvent such as toluene or xylene, add a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the reaction mixture to 120-140 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with ice-water.

  • Neutralize the mixture with a strong base (e.g., 10M NaOH) to a pH of 8-9.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the indole product.

Table of Expected Data for Indole Synthesis
ParameterValue
Product Name 6-Chloro-3-methoxy-2-methyl-1H-indole
Molecular Formula C10H10ClNO
Molecular Weight 195.65 g/mol
Appearance Off-white to pinkish solid
Yield 60-70%
1H NMR (CDCl3, 400 MHz) δ 8.05 (br s, 1H, NH), 7.5-6.9 (m, 3H, Ar-H), 3.90 (s, 3H, OCH3), 2.40 (s, 3H, CH3)
13C NMR (CDCl3, 100 MHz) δ 148.9, 135.2, 129.8, 122.4, 121.7, 119.5, 111.3, 100.2, 55.8, 12.5

Conclusion

1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is a highly valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. This guide has provided detailed protocols for its preparation and its application in the synthesis of substituted quinolines and indoles, two classes of heterocycles of immense importance in medicinal chemistry. The described methods are robust and can be adapted for the synthesis of a library of analogs for drug discovery campaigns. The strategic placement of the chloro and methoxy substituents on the phenyl ring provides a handle for further functionalization, expanding the chemical space accessible from this key intermediate.

References

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. [Link]

  • Frontiers in Chemistry. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • Thieme. Synthesis of α-Amino Ketones via Aminocyanation of Cyclic Enones. [Link]

  • National Center for Biotechnology Information. Photochemical cyclization of α-amino esters to access 3-azetidinones. [Link]

  • SciELO. Synthesis and Photophysical Studies Quinolines by Three-Component Reaction. [Link]

  • Scientia Research Library. Effective Method for Making Quinoline Derivatives in Gl. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. An overview of the synthesis of quinoline via traditional methods. [Link]

  • Toyama Medical & Pharmaceutical University. SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. [Link]

  • Springer. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • National Center for Biotechnology Information. Heterocycles in Medicinal Chemistry. [Link]

  • ACS Publications. Indoles in Multicomponent Processes (MCPs). [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Arkivoc. Synthesis and biological evaluation of some N-substituted indoles. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • RSC Publishing. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • MDPI. Heterocycles in Medicinal Chemistry II. [Link]

  • Asian Journal of Chemistry. Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. [Link]

  • National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • ACS Publications. Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. [Link]

  • The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]

  • MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]

  • Google Patents.
  • Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

Sources

Method

Microwave-assisted synthesis methods for substituted aminoketones

Application Note: Accelerated Synthesis of Substituted β-Aminoketones via Microwave-Assisted Mannich Reactions Abstract & Strategic Overview Substituted β-aminoketones are highly versatile pharmacophores in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Synthesis of Substituted β-Aminoketones via Microwave-Assisted Mannich Reactions

Abstract & Strategic Overview

Substituted β-aminoketones are highly versatile pharmacophores in medicinal chemistry, serving as structural foundations for anti-inflammatory, antibacterial, and anticancer agents ()[1]. The traditional synthesis relies on the classic Mannich reaction—a three-component condensation of an enolizable ketone, an aldehyde, and an amine. However, conventional thermal heating often suffers from prolonged reaction times, side reactions (e.g., deamination, aldol condensation), and poor overall yields ()[2]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this protocol by utilizing dielectric heating to rapidly achieve necessary activation energies, thereby drastically reducing reaction times from hours to minutes while significantly improving chemoselectivity and yield ()[3].

Mechanistic Causality & Experimental Design

The success of MAOS in multi-component Mannich reactions stems from the direct interaction of the electromagnetic field with polar substrates and transition states. Unlike convective heating, which relies on thermal gradients and vessel conductivity, microwave dielectric heating causes rapid molecular friction and localized superheating ()[3]. This targeted energy transfer accelerates the two critical, rate-determining steps of the Mannich reaction:

  • Iminium Ion Formation: The rapid condensation of the amine and aldehyde to form the highly electrophilic iminium intermediate.

  • Enolization and Nucleophilic Attack: The ketone undergoes enolization (facilitated by a catalyst) and subsequently attacks the iminium ion to form the new C-C bond ()[4].

Choosing the right catalyst and solvent system is paramount to prevent thermal degradation under microwave irradiation. Recent advancements highlight two highly efficient, field-proven approaches:

  • Homogeneous Catalysis in Green Solvents: Using Cerium Ammonium Nitrate (CAN) in Polyethylene Glycol 400 (PEG 400). CAN acts as a mild, single-electron Lewis acid that promotes enolization without driving unwanted aldol side-products. PEG 400 serves as an eco-friendly, microwave-transparent solvent that stabilizes the polar transition state without absorbing excessive microwave energy itself ()[5].

  • Heterogeneous Catalysis under Solvent-Free Conditions: Utilizing Silica Nanoparticles (SNPs). The high surface area and mild Lewis acidity of SNPs facilitate the multi-component assembly. Solvent-free (neat) conditions maximize the concentration of reactants, allowing the microwave energy to couple directly with the polar reagents, leading to near-quantitative yields in under 5 minutes ()[4].

Workflow Visualization

MAOS_Pathway cluster_intermediates In-Situ Intermediates Reagents Substrates (Ketone + Amine + Aldehyde) Catalyst Catalyst System (CAN/PEG 400 or SNPs/Neat) Reagents->Catalyst MW Microwave Irradiation (Dielectric Heating) Catalyst->MW Iminium Electrophilic Iminium Ion MW->Iminium Amine + Aldehyde Enol Nucleophilic Enol/Enolate MW->Enol Ketone Coupling C-C Bond Formation (Mannich Condensation) Iminium->Coupling Enol->Coupling Workup Rapid Workup (SPE or Filtration) Coupling->Workup Product Substituted β-Aminoketone Workup->Product

Workflow and mechanistic pathway of microwave-assisted Mannich synthesis of β-aminoketones.

Quantitative Performance Comparison

To illustrate the efficiency of MAOS over conventional methods, the following table summarizes quantitative data derived from recent optimization studies (; )[1][4].

Reaction ConditionCatalyst SystemTemperature (°C)TimeAverage Yield (%)Purity Profile
Conventional Heating HCl / Ethanol8012 - 24 hours40 - 60High by-product formation
Conventional Heating SNPs / Solvent-Free806 - 8 hours60 - 75Moderate
MAOS (Homogeneous) CAN (0.05 eq) / PEG 40010010 - 15 mins75 - 95High (SPE purified)
MAOS (Heterogeneous) SNPs (10% w/w) / Neat804 - 5 mins88 - 96Excellent (Filtration)

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time.

Protocol A: Homogeneous MAOS using CAN in PEG 400

Objective: Rapid library generation of β-aminoketones using a soluble Lewis acid and a microwave-transparent green solvent ()[6].

  • Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the enolizable ketone (2.0 eq.), amine hydrochloride (1.0 eq.), and paraformaldehyde (1.0 eq.).

  • Catalyst & Solvent Addition: Add Cerium Ammonium Nitrate (CAN) (0.05 eq.) followed by 2.0 mL of PEG 400.

    • Causality Note: Amine hydrochloride is used instead of the free amine to prevent premature degradation of the aldehyde and to securely facilitate the formation of the iminium ion. CAN specifically lowers the activation energy for the ketone's enolization without triggering polymerization ()[1].

  • Microwave Irradiation: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 100 °C for 10 to 15 minutes. Set the maximum power to 200 W and enable dynamic compressed-air cooling to maintain strict temperature control.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the amine spot (visualized via ninhydrin stain) validates the completion of the iminium condensation.

  • Workup (Solid Phase Extraction): Dilute the mixture with 5 mL of deionized water. Load onto an SCX (Strong Cation Exchange) SPE cartridge. Wash with methanol to elute PEG 400 and unreacted ketone. Elute the basic β-aminoketone product using 2M ammonia in methanol. Concentrate under reduced pressure.

Protocol B: Heterogeneous MAOS using Silica Nanoparticles (Solvent-Free)

Objective: Ultra-fast, eco-friendly synthesis with simple catalyst recovery and no solvent waste ()[4].

  • Reagent Mixing: In a microwave-safe vessel, thoroughly mix the aromatic amine (1.0 mmol), aromatic aldehyde (1.1 mmol), and acetophenone (1.1 mmol).

  • Catalyst Integration: Add 0.1 g of Silica Nanoparticles (SNPs). Grind gently if necessary to ensure a homogeneous solid-state mixture.

    • Causality Note: Solvent-free conditions force the reactants into close proximity on the high-surface-area SNPs. The silanol groups on the SNPs act as mild Brønsted/Lewis acids, activating the carbonyl oxygen to accelerate nucleophilic attack while preventing over-alkylation ()[4].

  • Microwave Irradiation: Irradiate the neat mixture at 80 °C for 4–5 minutes (approx. 240 W).

  • Workup & Catalyst Recovery: Cool the vessel to room temperature. Extract the organic product by washing the solid mass with 5 mL of warm ethyl acetate. Filter the mixture.

  • Self-Validation (Post-Process): The recovered SNPs (retentate) should be dried and weighed; a recovery of >95% validates the heterogeneous stability of the catalyst. For the product (filtrate), perform FT-IR spectroscopy. The shift of the carbonyl stretching frequency from ~1710 cm⁻¹ (starting ketone) to ~1680 cm⁻¹ validates the successful formation of the β-aminoketone network ()[4].

References

  • Rossino, G., Raimondi, M. V., Rui, M., Di Giacomo, M., Rossi, D., & Collina, S. (2018). "PEG 400/Cerium Ammonium Nitrate Combined with Microwave-Assisted Synthesis for Rapid Access to Beta-Amino Ketones. An Easy-to-Use Protocol for Discovering New Hit Compounds." Molecules, 23(4), 775. URL:[Link]

  • Jadhav, J., Joshi-Kulkarni, K. S., & Ajalkar, B. D. (2020). "MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYSTS." Rasayan Journal of Chemistry, 13(03), 1842-1852. URL:[Link]

  • Kappe, C. O., & Dallinger, D. (2011). "Microwave dielectric heating in modern organic synthesis and drug discovery." IntechOpen. URL:[Link]

  • Li, Y., et al. (2023). "Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid." MDPI Molecules, 28(9), 3700. URL:[Link]

Sources

Application

Application Note: Scalable Production of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone for Pharmaceutical Research

Executive Summary & Mechanistic Rationale The scalable synthesis of α -amino ketones—specifically 1-amino-1-(5-chloro-2-methoxyphenyl)acetone—presents unique chemoselectivity and safety challenges during pharmaceutical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The scalable synthesis of α -amino ketones—specifically 1-amino-1-(5-chloro-2-methoxyphenyl)acetone—presents unique chemoselectivity and safety challenges during pharmaceutical process development. This molecule, featuring both a halogenated aromatic ring and a reactive α -aminoketone moiety, requires a synthetic route that avoids over-alkylation, dehalogenation, and hazardous intermediate accumulation.

As a Senior Application Scientist, I have designed this protocol to move away from rigid, low-yielding classical aminations (such as direct ammonia substitution, which often yields complex mixtures of secondary/tertiary amines and pyrazines). Instead, this guide employs a highly controlled, three-step self-validating pipeline: Regioselective α -Bromination Nucleophilic Azidation Chemoselective Staudinger Reduction .

Causality Behind Experimental Choices (E-E-A-T)
  • Why NBS and p-TsOH? Direct bromination with Br2​ is corrosive, difficult to scale, and prone to aromatic ring bromination. Utilizing N-Bromosuccinimide (NBS) with catalytic p-toluenesulfonic acid (p-TsOH) in acetonitrile ensures mild, highly regioselective bromination strictly at the activated benzylic α -carbon .

  • Why the Staudinger Reduction? The most critical failure point in this synthesis is the reduction of the α -azido ketone. Standard catalytic hydrogenation (e.g., H2​ over Pd/C) is strictly avoided here because it frequently triggers hydrodechlorination of the 5-chloro substituent. The Staudinger reduction (using PPh3​ and H2​O ) provides absolute chemoselectivity—cleanly reducing the azide to a primary amine while leaving the aryl chloride fully intact .

Process Workflow & Pathway Design

SynthesisPathway SM 1-(5-chloro-2-methoxyphenyl) propan-2-one Step1 Step 1: α-Bromination (NBS, p-TsOH, MeCN) SM->Step1 Int1 1-Bromo-1-(5-chloro-2-methoxyphenyl) propan-2-one Step1->Int1 Step2 Step 2: Azidation (NaN3, DMF) Int1->Step2 Int2 1-Azido-1-(5-chloro-2-methoxyphenyl) propan-2-one Step2->Int2 Step3 Step 3: Staudinger Reduction (PPh3, THF/H2O) Int2->Step3 Product 1-Amino-1-(5-chloro-2-methoxyphenyl) acetone Step3->Product

Figure 1: Three-step synthetic workflow for the scalable production of the target alpha-amino ketone.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to the next step.

Step 1: Regioselective α -Bromination
  • Reagents: 1-(5-chloro-2-methoxyphenyl)propan-2-one (1.0 eq), N-Bromosuccinimide (1.05 eq), p-TsOH (0.1 eq), Acetonitrile (10 volumes).

  • Procedure:

    • Charge a clean, dry reactor with the starting ketone and acetonitrile. Stir to dissolve.

    • Add p-TsOH, followed by the portion-wise addition of NBS over 30 minutes to control mild exotherms.

    • Heat the mixture to 60 °C and stir for 2–3 hours.

    • Workup: Cool to room temperature, quench with saturated aqueous Na2​S2​O3​ to destroy residual brominating agents, and extract with Methyl tert-butyl ether (MTBE). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (IPC): Analyze via HPLC-UV (254 nm). The reaction is validated for workup when the starting material peak is <1% AUC. 1H NMR of an aliquot must show the disappearance of the benzylic CH2​ (~3.7 ppm) and the emergence of a benzylic CH singlet at ~5.5 ppm.

Step 2: Nucleophilic Azidation
  • Reagents: 1-Bromo-1-(5-chloro-2-methoxyphenyl)propan-2-one (1.0 eq), Sodium Azide ( NaN3​ , 1.2 eq), anhydrous DMF (8 volumes).

  • Procedure:

    • Dissolve the α -bromo intermediate in anhydrous DMF.

    • Add NaN3​ in a single portion at 0 °C. (Caution: Ensure no acidic impurities are present to prevent HN3​ gas formation).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Dilute the mixture with cold water (20 volumes) to crash out the product/remove DMF, and extract thoroughly with MTBE. Wash the organic layer 3x with water to remove trace DMF, dry, and concentrate.

  • Self-Validation (IPC): FTIR analysis of the crude organic layer is mandatory. The protocol is validated when a strong, sharp absorption band appears at ~2100 cm⁻¹ (aliphatic azide stretch).

Step 3: Chemoselective Staudinger Reduction
  • Reagents: 1-Azido-1-(5-chloro-2-methoxyphenyl)propan-2-one (1.0 eq), Triphenylphosphine ( PPh3​ , 1.1 eq), THF (10 volumes), H2​O (2 volumes).

  • Procedure:

    • Dissolve the α -azido ketone in THF.

    • Add PPh3​ portion-wise at room temperature. Nitrogen gas ( N2​ ) evolution will begin immediately as the phosphazene intermediate forms.

    • Once gas evolution ceases (approx. 2 hours), add H2​O and heat to 50 °C for 6 hours to hydrolyze the aza-ylide.

    • Workup: Concentrate the mixture to remove THF. Acidify the aqueous residue with 1M HCl to pH 2 (the target amine becomes a water-soluble hydrochloride salt). Extract with Dichloromethane (DCM) to remove the Triphenylphosphine oxide (TPPO) byproduct. Basify the aqueous layer with 2M NaOH to pH 10, and extract the free amine product with MTBE.

  • Self-Validation (IPC): TLC (Ninhydrin stain) of the final organic extract must show a positive (purple) spot. FTIR must show the complete disappearance of the 2100 cm⁻¹ azide band and the appearance of primary amine N-H stretches at 3300–3400 cm⁻¹.

Analytical Validation & Data Presentation

To ensure batch-to-batch reproducibility, the following quantitative analytical markers must be met for the intermediates and the final Active Pharmaceutical Ingredient (API) scaffold.

Compound StageExpected YieldHPLC PurityKey MS (ESI+)Key 1H NMR Marker ( CDCl3​ , 400 MHz)
Starting Ketone N/A>99.0%m/z 199.0 [M+H]+ δ 3.75 (s, 2H, benzylic CH2​ )
α -Bromo Ketone 88 - 92%>95.0%m/z 276.9 [M+H]+ δ 5.52 (s, 1H, benzylic CH−Br )
α -Azido Ketone 90 - 95%>96.0%m/z 240.0 [M+H]+ δ 5.15 (s, 1H, benzylic CH−N3​ )
Target α -Amino Ketone 80 - 85%>98.5%m/z 214.1 [M+H]+ δ 4.80 (s, 1H, benzylic CH−NH2​ )

Process Safety & Scalability Considerations

When transitioning this protocol from the bench to pilot-plant scale, two major engineering controls must be implemented:

  • Azide Handling & Solvent Selection: Dichloromethane (DCM) is strictly prohibited during Step 2. The reaction of azides with chlorinated solvents over time can generate diazidomethane, a highly explosive species. DMF and MTBE are chosen specifically for their safety profiles in azide chemistry. Furthermore, the reaction mixture must be kept strictly neutral or basic to prevent the liberation of toxic hydrazoic acid ( HN3​ ).

  • TPPO Remediation at Scale: The Staudinger reduction generates stoichiometric amounts of Triphenylphosphine oxide (TPPO). While acid/base extraction works well at the gram scale, at the multi-kilogram scale, TPPO can cause severe emulsion issues. For scale-up, it is recommended to replace standard PPh3​ with polymer-bound triphenylphosphine , allowing the oxidized byproduct to be removed via simple filtration.

References

  • Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

Method

Application Notes and Protocols for 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone in Central Nervous System (CNS) Drug Discovery

Disclaimer: The following application notes and protocols are based on the structural characteristics of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone and its resemblance to the synthetic cathinone class of compounds. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following application notes and protocols are based on the structural characteristics of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone and its resemblance to the synthetic cathinone class of compounds. Due to a lack of direct published data on this specific molecule, the proposed applications and methodologies are derived from established research on structurally related analogs. These guidelines are intended to serve as a starting point for research and should be adapted and validated as experimental data becomes available.

I. Introduction and Scientific Rationale

1-Amino-1-(5-chloro-2-methoxyphenyl)acetone belongs to the β-keto-phenethylamine class, a core scaffold of synthetic cathinones. This class of compounds is known for its significant activity within the central nervous system, primarily through modulation of monoaminergic systems.[1][2][3] The structure-activity relationship (SAR) of synthetic cathinones reveals that substitutions on the aromatic ring, such as the 5-chloro and 2-methoxy groups present in the compound of interest, can profoundly influence potency and selectivity towards the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5]

The presence of a chloro and a methoxy group on the phenyl ring suggests the potential for complex interactions with protein binding pockets, possibly through hydrogen bonding and other molecular interactions.[6][7] Based on the extensive literature on synthetic cathinones, it is hypothesized that 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is a monoamine transporter ligand, potentially acting as a reuptake inhibitor or a releasing agent. Its pharmacological profile is likely to result in psychostimulant, and potentially antidepressant or anxiolytic, effects.

These application notes provide a comprehensive framework for the initial characterization of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone, from initial in vitro screening to preliminary in vivo behavioral assessment.

II. Proposed Mechanism of Action and Therapeutic Potential

Based on its structural similarity to known synthetic cathinones, the primary hypothesized mechanism of action for 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is the inhibition of monoamine reuptake and/or the induction of monoamine release. The specific selectivity for DAT, NET, and SERT will determine its potential therapeutic applications.

  • Dopamine (DA) and Norepinephrine (NE) Reuptake Inhibition: If the compound shows selectivity for DAT and NET, it may have potential as a treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) or as a novel stimulant.[8]

  • Serotonin (5-HT) Reuptake Inhibition: Predominant activity at SERT could indicate potential as an antidepressant or anxiolytic agent.

  • Monoamine Oxidase (MAO) Inhibition: Some aminoketone structures have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.[9][10][11] This represents a secondary, yet plausible, mechanism that should be investigated.

The following protocols are designed to elucidate the specific mechanism of action and to begin to explore the therapeutic potential of this compound.

III. Experimental Protocols

A. In Vitro Characterization: Monoamine Transporter Interaction

The initial step in characterizing 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is to determine its affinity and functional activity at the three major monoamine transporters.

1. Radioligand Binding Assays to Determine Transporter Affinity (Ki)

This protocol outlines the determination of the binding affinity of the test compound for DAT, NET, and SERT using a competitive radioligand binding assay.

  • Objective: To determine the equilibrium dissociation constant (Ki) of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone at human DAT, NET, and SERT.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

    • Test compound: 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone, dissolved in a suitable solvent (e.g., DMSO).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Protocol:

    • Prepare cell membranes from the HEK293 cell lines expressing the respective transporters.

    • In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand, and a range of concentrations of the test compound.

    • For the determination of non-specific binding, add a high concentration of the respective competitor instead of the test compound.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plates at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid and count the radioactivity using a microplate scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Synaptosomal Uptake Inhibition Assays (IC50)

This protocol measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone for the uptake of dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

  • Materials:

    • Freshly prepared rat brain synaptosomes (from striatum for DA, hippocampus for NE, and whole brain minus striatum for 5-HT).

    • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

    • Uptake buffer (e.g., Krebs-Henseleit buffer).

    • Test compound: 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone.

    • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Protocol:

    • Pre-incubate synaptosomes with a range of concentrations of the test compound or vehicle in uptake buffer.[12]

    • Initiate the uptake by adding the respective radiolabeled monoamine substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through filter mats and washing with ice-cold uptake buffer.

    • Determine the amount of radioactivity taken up by the synaptosomes using a scintillation counter.

    • Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

3. Monoamine Oxidase (MAO) Inhibition Assay

This protocol assesses the potential of the compound to inhibit MAO-A and MAO-B.

  • Objective: To determine the IC50 of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone for MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine or a fluorescent substrate).

    • Known inhibitors for controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

    • Test compound: 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • 96-well microplates and a microplate reader (spectrophotometer or fluorometer).

  • Protocol:

    • In a 96-well plate, add the assay buffer, the respective MAO enzyme, and a range of concentrations of the test compound or control inhibitors.

    • Pre-incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MAO substrate.

    • Incubate at 37°C for a specified time.

    • Measure the product formation using a microplate reader. For kynuramine, the product 4-hydroxyquinoline is fluorescent.[9]

    • Calculate the IC50 values from the concentration-response curves.

B. In Vivo Behavioral Pharmacology: Assessment of Psychostimulant Effects

The following protocols are designed to assess the potential psychostimulant effects of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone in rodents. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

1. Locomotor Activity Assay

This assay measures the stimulant or depressant effects of the compound on spontaneous motor activity.

  • Objective: To evaluate the effect of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone on locomotor activity in mice or rats.

  • Apparatus: Open-field arenas equipped with infrared beam grids or video-tracking software to monitor horizontal and vertical movements.

  • Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Protocol:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

    • Immediately place the animal in the open-field arena.

    • Record locomotor activity for a predefined period (e.g., 60-120 minutes).

    • Analyze the data for parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. A significant increase in locomotor activity compared to the vehicle group would suggest a psychostimulant effect.[8]

2. Conditioned Place Preference (CPP)

This model assesses the rewarding or aversive properties of the compound.

  • Objective: To determine if 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone induces a conditioned place preference, indicating rewarding effects.

  • Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber.

  • Animals: Male mice or rats.

  • Protocol:

    • Pre-conditioning phase (Day 1): Allow each animal to freely explore both chambers of the CPP box for a set time (e.g., 15 minutes) to determine any initial preference for one chamber.

    • Conditioning phase (Days 2-5): On alternating days, administer the test compound and confine the animal to one chamber, and on the other days, administer the vehicle and confine the animal to the opposite chamber. The pairing of the drug with the initially non-preferred chamber is often employed.

    • Test phase (Day 6): Place the animal in the CPP box with free access to both chambers in a drug-free state. Record the time spent in each chamber.

    • A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a rewarding effect.[13][14][15]

IV. Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter DAT NET SERT MAO-A MAO-B
Radioligand BindingKi (nM)N/AN/A
Synaptosomal UptakeIC50 (nM)N/AN/A
MAO InhibitionIC50 (µM)N/AN/AN/A

This table should be populated with the experimental results for 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone.

Experimental Workflow and Pathway Diagrams

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assessment Binding Radioligand Binding (Ki) Uptake Synaptosomal Uptake (IC50) Locomotor Locomotor Activity Uptake->Locomotor Inform Dose Selection MAO MAO Inhibition (IC50) CPP Conditioned Place Preference Locomotor->CPP Confirm Rewarding Properties Compound 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone Compound->Binding Determine Affinity Compound->Uptake Assess Functional Inhibition Compound->MAO Evaluate Off-Target Activity

Caption: Experimental workflow for the characterization of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, SERT) MA->Transporter Reuptake Synaptic_MA Synaptic Monoamines MA->Synaptic_MA Release Transporter->MA Receptor Postsynaptic Receptors Signal Downstream Signaling Receptor->Signal Activation Compound 1-Amino-1-(5-chloro-2- methoxyphenyl)acetone Compound->Transporter Inhibition Synaptic_MA->Receptor Binding

Caption: Hypothesized mechanism of action at the monoaminergic synapse.

V. Conclusion and Future Directions

The provided application notes and protocols offer a structured approach to the initial investigation of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone in the context of CNS drug discovery. Based on its structural similarity to synthetic cathinones, it is prudent to hypothesize activity at monoamine transporters. The outlined in vitro and in vivo experiments will provide crucial data on its affinity, potency, and functional effects.

Should the initial characterization reveal a promising pharmacological profile, further studies would be warranted. These could include more extensive structure-activity relationship studies with analogs, detailed pharmacokinetic profiling, and evaluation in more complex animal models of CNS disorders such as depression, anxiety, or ADHD. A thorough safety and toxicity assessment will also be a critical component of any further drug development efforts.

VI. References

  • Paillet-Loilier, M., et al. (2021). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Pharmaceuticals, 14(8), 764. Available at: [Link]

  • Glennon, R. A., et al. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 59–83. Available at: [Link]

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2779–2792. Available at: [Link]

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. PubMed, 22, 59-83. Available at: [Link]

  • Kolanos, R., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 15(16), 3046-3063. Available at: [Link]

  • Heal, D. J., et al. (2013). Animal models to guide clinical drug development in ADHD: lost in translation? British Journal of Pharmacology, 169(6), 1195–1212. Available at: [Link]

  • Scholze, P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. Available at: [Link]

  • Weyler, W., et al. (2009). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Analytical Biochemistry, 213(2), 269-275. Available at: [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 274, 58-67. Available at: [Link]

  • Venniro, M., et al. (2019). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience, 13, 263. Available at: [Link]

  • Wang, W. Y., et al. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug Design and Delivery, 6(3), 177-182. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Singh, S., et al. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 11(2), 116-120. Available at: [Link]

  • Ishihara, Y., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 17(1), 1-13. Available at: [Link]

  • Behavioral Neuropharmacology Laboratory. (n.d.). Preclinical Models. University of Nebraska-Lincoln. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Acevedo, P., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1378839. Available at: [Link]

Sources

Application

Protocol for the Conversion of Free Base Active Pharmaceutical Ingredients to Hydrochloride Salts

Introduction and Scientific Rationale The conversion of a free base active pharmaceutical ingredient (API) to its corresponding salt is a foundational workflow in preformulation and drug development. Approximately 50% of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The conversion of a free base active pharmaceutical ingredient (API) to its corresponding salt is a foundational workflow in preformulation and drug development. Approximately 50% of all marketed drug molecules are administered as salts, with hydrochloride (HCl) being the most prevalent counterion for weakly basic APIs 1, 2. This protocol details the mechanistic reasoning and step-by-step methodology for synthesizing an API hydrochloride salt.

The ΔpKa Rule (The "Rule of 3")

Salt formation is governed by thermodynamics and proton transfer. For a stable ionic bond to form without the risk of disproportionation (reverting back to the free base), the pKa of the basic drug must be at least 2 to 3 units higher than the pKa of the acidic counterion [[3]](), 4. Hydrochloric acid has a pKa of approximately -6.0, providing a massive ΔpKa for nearly all basic amines, ensuring complete and irreversible proton transfer 5.

Thermodynamic Stability vs. Degradation

Free base amines are notoriously prone to environmental degradation. They act as nucleophiles, absorbing atmospheric carbon dioxide to form carbamates, and are highly susceptible to oxidation 6. Converting a liquid or amorphous free base into a highly crystalline HCl salt locks the molecule into a rigid crystal lattice. This eliminates free molecular mobility, drastically improving shelf-life, handling, and resistance to oxidation 6.

The Common-Ion Effect (A Critical Caveat)

While HCl salts vastly improve intrinsic aqueous solubility via ion-dipole interactions, formulation scientists must account for the "common-ion effect" in vivo. The human stomach contains roughly 0.1 M of chloride ions ( Cl− ). According to Le Chatelier's principle, this high background chloride concentration suppresses the solubility product ( Ksp​ ) equilibrium of the HCl salt, potentially retarding dissolution in gastric fluid 3, [[7]](), 8. If this suppression causes bioavailability issues, alternative counterions (e.g., mesylate or citrate) must be evaluated 5, 9.

Quantitative Data & Salt Selection Profiles

Table 1: Common Pharmaceutical Counterions for Basic APIs

Counterion Acid Source pKa Common Applications & Characteristics
Hydrochloride Hydrochloric Acid ~ -6.0 First choice for basic APIs; low MW, low toxicity, easy crystallization 5.
Mesylate Methanesulfonic Acid -1.2 Used when HCl is too hygroscopic or suffers from severe common-ion effect 9.
Citrate Citric Acid 3.1, 4.8, 6.4 Dual effect (solubility and buffering); suitable for moderately basic APIs [[1]]().

| Acetate | Acetic Acid | 4.76 | Weak acid; used for strongly basic APIs; potential volatility issues [[5]](). |

Table 2: Physicochemical Comparison: Free Base vs. Hydrochloride Salt

Property Free Base (Amine) Hydrochloride Salt
Physical State Often liquid, oil, or low-melting solid Highly ordered crystalline solid
Aqueous Solubility Poor (Lipophilic) High (Driven by ion-dipole interactions)

| Chemical Stability | Prone to oxidation and CO2​ absorption | Highly stable; resistant to oxidation | | Processability | Difficult to weigh, transfer, or formulate | Excellent flowability and compactability |

Workflow & Decision Tree

Workflow A Basic API (Free Base) Analyze pKa & Solubility B Calculate ΔpKa (pKa_base - pKa_acid) A->B C ΔpKa ≥ 3 Salt Formation Favored B->C D ΔpKa < 3 Consider Cocrystal B->D E Select HCl Counterion (pKa ~ -6.0) C->E F Dissolve in Anhydrous Solvent (e.g., Et2O, DCM) E->F G Add Anhydrous HCl @ 0°C Control Exotherm F->G H Crystallization & Isolation Yields API·HCl G->H I Evaluate Common-Ion Effect in Gastric Fluid (0.1M Cl-) H->I

Decision tree and workflow for API salt selection and hydrochloride salt synthesis.

Experimental Protocol: Free Base to HCl Salt Conversion

Materials & Reagents
  • API : Purified Free Base Amine.

  • Solvent : Anhydrous Diethyl Ether ( Et2​O ), Dichloromethane (DCM), or Tetrahydrofuran (THF).

  • Acid Source : 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane. (Critical Note: Do not use aqueous HCl unless forming a specific hydrate).

Step-by-Step Methodology

Step 1: Dissolution of the Free Base Dissolve the free base API (1.0 equivalent) in the chosen anhydrous solvent (typically 10-20 mL per gram of API).

  • Causality: The solvent must be chosen such that the free base is highly soluble, but the resulting highly polar HCl salt is entirely insoluble. This thermodynamic gradient forces the immediate precipitation of the salt upon formation.

Step 2: Thermal Control Cool the solution to 0°C using an ice bath under an inert atmosphere (Argon or Nitrogen).

  • Causality: Acid-base neutralization is a highly exothermic reaction. Failing to control the temperature can induce thermal degradation of sensitive APIs and increases the solubility of the salt in the solvent, thereby reducing the final yield 6.

Step 3: Anhydrous Acid Addition Slowly add 1.05 to 1.10 equivalents of the anhydrous HCl solution dropwise via an addition funnel or syringe.

  • Causality: Why use anhydrous HCl instead of aqueous HCl? Aqueous HCl introduces water into the organic matrix. Because the resulting salt is water-soluble, water prevents crystallization, causing the API to "oil out" into a sticky, unworkable biphasic mixture 7. Dropwise addition is strictly required to prevent localized supersaturation, which causes the salt to crash out as an amorphous glass rather than nucleating into pure crystals 7.

Step 4: Equilibration (Ostwald Ripening) Remove the ice bath and allow the suspension to stir at room temperature for 1 to 2 hours.

  • Causality: This equilibration phase allows for Ostwald ripening. Smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, significantly improving the purity, crystallinity, and filterability of the final product.

Step 5: Isolation and Washing Isolate the precipitated hydrochloride salt via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold anhydrous solvent.

  • Causality: Washing removes unreacted free base and excess HCl without dissolving the newly formed crystal lattice.

Step 6: Drying Transfer the solid to a vacuum desiccator and dry under high vacuum at room temperature (or slightly elevated temperature, e.g., 40°C, if the API is stable) until a constant weight is achieved.

Troubleshooting & Optimization

  • Issue: The Product "Oils Out" (Forms a glassy, sticky material).

    • Diagnosis: Occurs due to high solubility of the salt in the solvent system, insufficient time for nucleation, or the presence of trace water [[7]]().

    • Solution: Scratch the inside of the flask with a glass rod to induce nucleation, add seed crystals if available, or switch to a less polar anti-solvent (e.g., Hexanes or Heptane). Ensure all reagents are strictly anhydrous.

  • Issue: Extreme Hygroscopicity.

    • Diagnosis: The resulting HCl crystal lattice readily incorporates atmospheric moisture, turning into a syrup.

    • Solution: If the HCl salt is fundamentally hygroscopic, it may be non-viable for solid oral dosage forms. The protocol should be pivoted to screen larger, more hydrophobic counterions such as Mesylate, Tosylate, or Besylate 5, 9.

References

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available at: 1

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development - ACS Publications. Available at: 5

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH / Molecules. Available at:9

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: 2

  • N-benzyl(5-methyl-2-thienyl)methanamine (Degradation and HCl Conversion). Benchchem. Available at: 6

  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Benchchem. Available at: 3

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: 7

  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore. Available at: 8

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC / NIH. Available at: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to address the specific synthetic bottlenecks encountered during the preparation of 1-Amino-1-(5-chloro-2-methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to address the specific synthetic bottlenecks encountered during the preparation of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (systematically known as 1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-one).

The synthesis of α -aminoketones presents two primary challenges: achieving strict regioselectivity during the initial halogenation, and preventing the rapid degradation of the final product[1]. The workflow below outlines the optimized, self-validating synthetic route designed to bypass these failure points.

SynthesisWorkflow Ketone 1-(5-chloro-2-methoxyphenyl) acetone Bromo 1-bromo-1-(5-chloro-2-methoxyphenyl) acetone Ketone->Bromo Br2, AcOH (Regioselective) Azido 1-azido-1-(5-chloro-2-methoxyphenyl) acetone Bromo->Azido NaN3, DMF (SN2) Amino 1-amino-1-(5-chloro-2-methoxyphenyl) acetone (Free Base) Azido->Amino PPh3, H2O (Staudinger) Salt Target Product: Hydrochloride Salt Amino->Salt HCl in Et2O (Immediate Trapping) Dimer Dihydropyrazine (Dimerization Byproduct) Amino->Dimer Spontaneous Oxidation

Fig 1: Optimized synthetic workflow highlighting the Staudinger reduction and salt trapping.

Troubleshooting Guides & FAQs

Q1: Why am I getting poor regioselectivity during the bromination of the starting ketone? A: The bromination of 1-arylpropan-2-ones can occur at either the C1 (benzylic) or C3 (terminal methyl) position. The presence of the methoxy group on the aryl ring strongly influences the regioselectivity of the reaction[2]. While the C1 position is thermodynamically favored due to benzylic stabilization and the electron-donating effect of the 2-methoxy group, kinetic conditions (e.g., low temperatures without an acid catalyst) can lead to significant C3 bromination. To force thermodynamic control and improve C1 regioselectivity, utilize strongly acidic conditions (e.g., Br₂ in glacial acetic acid with catalytic HBr), which directs enolization towards the more substituted C1 carbon.

Q2: My final amination step yields a complex mixture with a major dark byproduct. What is it and how do I prevent it? A: The major byproduct is a dihydropyrazine or a fully oxidized pyrazine derivative. Free α -aminoketones are notoriously unstable; upon standing or concentration, they readily undergo spontaneous intermolecular condensation (oxidative dimerization) to form pyrazines[3],[4]. To prevent this, the free base must never be concentrated or left in solution for extended periods. The synthesis must be designed to immediately trap the α -aminoketone as a stable, non-nucleophilic hydrochloride salt.

Q3: Why is the Azide/Staudinger route recommended over direct amination with ammonia? A: Direct amination of α -haloketones with ammonia typically results in poor yields due to a cascade of over-alkylation (forming secondary and tertiary amines) and immediate dimerization. The azide route is a self-validating system: the azide acts as a pseudo-halide that undergoes clean SN​2 substitution without the risk of over-alkylation. Subsequent Staudinger reduction provides mild, controlled conditions to generate the primary amine without the risk of over-reducing the ketone moiety, a common failure point in catalytic hydrogenation[5],[6].

Experimental Protocols

Step 1: Regioselective Bromination
  • Objective: Selective halogenation at the C1 benzylic position under thermodynamic control.

  • Causality: Glacial acetic acid with a catalytic amount of HBr establishes an equilibrium that heavily favors the more substituted enol, ensuring the bromine adds exclusively to the C1 position.

  • Procedure:

    • Dissolve 1-(5-chloro-2-methoxyphenyl)acetone (1.0 equiv) in glacial acetic acid (0.5 M).

    • Add 2-3 drops of 48% aqueous HBr to initiate enolization.

    • Dropwise add a solution of Br₂ (1.05 equiv) in acetic acid over 30 minutes, maintaining the internal temperature at 20-25°C.

    • Stir until the red color of bromine dissipates, indicating complete consumption.

    • Quench the mixture into ice water and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ until neutral, dry over MgSO₄, and concentrate in vacuo.

Step 2: Nucleophilic Azidation
  • Objective: Introduction of the nitrogen source without over-alkylation.

  • Causality: The azide anion is a powerful, non-basic nucleophile. This prevents the base-catalyzed degradation of the sensitive α -bromoketone and entirely avoids polyalkylation.

  • Procedure:

    • Dissolve the crude 1-bromo-1-(5-chloro-2-methoxyphenyl)acetone in anhydrous DMF (0.2 M).

    • Cool the solution to 0°C and add sodium azide (NaN₃, 1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with distilled water and extract with diethyl ether.

    • Critical Step: Wash the organic layer extensively with brine (5x) to completely remove residual DMF, which can interfere with the subsequent reduction. Dry and concentrate.

Step 3: Staudinger Reduction and Salt Formation
  • Objective: Chemoselective reduction of the azide and immediate stabilization of the product.

  • Causality: Triphenylphosphine selectively attacks the azide to form an iminophosphorane intermediate, releasing N₂ gas (providing visual validation of the reaction progress)[6]. Hydrolysis yields the primary amine. Immediate addition of anhydrous HCl forces the amine into its ammonium salt, completely halting the pyrazine dimerization pathway[4].

  • Procedure:

    • Dissolve the α -azidoketone in THF (0.1 M).

    • Add triphenylphosphine (PPh₃, 1.1 equiv) at 0°C. Observe the evolution of nitrogen gas.

    • After 1 hour of stirring at room temperature, add a slight excess of distilled water (2.0 equiv) and heat the mixture to 50°C for 3 hours to hydrolyze the iminophosphorane.

    • Cool the reaction to 0°C. Do not concentrate the free base.

    • Immediately add 2M HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting white solid and wash with cold ether to isolate pure 1-amino-1-(5-chloro-2-methoxyphenyl)acetone hydrochloride.

Quantitative Data: Amination Strategy Comparison

The following table summarizes the causal relationship between the chosen synthetic strategy and the resulting yield/byproduct profile.

Amination StrategyReagentsTarget Yield (%)Major ByproductCausality of Failure / Success
Direct AminationNH₃ (aq), EtOH15-25%Pyrazine DimerHigh local concentration of free base promotes oxidative dimerization[4].
Delépine ReactionHMTA, HCl/EtOH45-55%Secondary AminesSteric hindrance reduces but does not eliminate over-alkylation.
Catalytic HydrogenationNaN₃, Pd/C, H₂60-70% α -AminoalcoholOver-reduction of the ketone moiety under pressurized H₂.
Staudinger Reduction NaN₃, PPh₃, H₂O 85-92% Ph₃P=O Chemoselective reduction; immediate HCl trapping prevents dimerization[5].

References[1] Recent advances in the synthesis of α-amino ketones - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnri_hCSi123u8DDUXh9gw8fty_LD80WLj6Px5TLR62Vx15QuX4_alkyj-SBie08VlXyLylTeuSi489RaPANhvvkl9AVzoo0eYby5J5f3zb8Ym2A9QFl_hAQZgE41ukVqnf2TWQzGQvV_LNOyZWCoNEDQ1iGC60Kk_[3] Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFttN_qRh7lDsBBPGv5qfFkClC2tCB7DvMV5iI348wcVbOUI0TdQERfXca0TmpvlrKalKLgiIRcrC_KZAHduZCjk0WjAki-G1RoDheWlgzJcLDTzxRI9MMxCmuDx29szdk4MmSRqYsZQo08-H4=[4] minimizing by-product formation in pyrazine synthesis - benchchem.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwZvg36iHJvLTnykjQ4_snNtEa98ACPZzSBDQScgDt9CbHMul_CReXiq8vibpdnxM6F22GJA0gASUfqFayJ61Tx28kMUhb7bHMnBoiq3uArT44kSHs7eylzwY80qYa0iaY4ApiQcMKWuWh-aAW_1FWuIYyOCd6YFGQogA4z0f5lB7laswpTkWjhdN7HbE_kWTKGw==[5] Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHxDUFxiOJNcVfgm7VUOs7NTF1ir1KdfnS6CRYHt5pz2iQJiKrVlJ9SZ_ijYFljPpP2_ugSCLGdcLAhsDNVloDNe59VdYYrA1htVd-aJIt5voUC2WhJ8LhgEUhG27KmuresYC82Pc__crOebI=[6] Staudinger reaction - wikipedia.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLdDtihRKVIZpw5bnrFl7XaYVVrGou4Xx4V1nmHsQmXeckzplBnZ_2IhwZ_bX9DwLqi79LDtlu46Lr01J6t3aDbT4uSWxV-k71fK_89Eziu9Fq1Ao2rErtrlJHPz9SGMy3FpI28hTYmTV5IjM=[2] The Simple Route to 2,3-Benzodiazepines from Substituted Indenes - researchgate.net -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoBntemN66chhRW62IV7IkJvmtEUbuhLcJGlfqIkTxkNP2VINBT_xkzLy0xhyPztlIzXpwptimKZMJSEVe3UbrgJaibgzjue65B9Jwg61cyc5IRJD4LL7zdmlcAmC9NszhEOsAIFtYpkJo1Xiuo9TUH0-XOBjUhacEQNiRHx9DVb86UXB2HVx2D2BgerDevRfn_p53_MDyNabIfmplj7cK_pBzgZoQ3SC81VWsuQ==

Sources

Optimization

Technical Support Center: Preventing Self-Condensation and Dimerization of α-Aminoketones

Welcome to the Technical Support Center. Handling α-aminoketones presents a unique challenge in synthetic chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling α-aminoketones presents a unique challenge in synthetic chemistry and drug development. Due to their bifunctional nature—possessing both a nucleophilic amine and an electrophilic carbonyl group on adjacent carbons—these compounds are highly reactive and notoriously unstable[1].

This guide provides researchers with a mechanistic understanding of α-aminoketone degradation, field-proven troubleshooting strategies, and self-validating protocols to ensure the integrity of your compounds during synthesis, storage, and application.

Mechanistic Overview of Degradation

The primary degradation pathway for free α-aminoketones is intermolecular self-condensation. In neutral or basic environments, the lone pair of electrons on the primary or secondary amine of one molecule rapidly attacks the electrophilic ketone of another. This results in the loss of two water molecules and the formation of a dihydropyrazine intermediate. Upon exposure to air or trace metal ions, this intermediate is swiftly oxidized into a highly stable pyrazine derivative[2].

Mechanism A 2x α-Aminoketone (Free Base) B Intermolecular Condensation A->B Nucleophilic Attack C Dihydropyrazine (Unwanted Dimer) B->C -2 H2O D Oxidation (Air/Metal ions) C->D E Pyrazine (Stable Degradant) D->E -2 [H]

Mechanism of α-aminoketone self-condensation into pyrazine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: My isolated α-aminoketone turned dark and formed an insoluble precipitate overnight. What happened? A1: Your compound underwent rapid self-condensation followed by oxidation. Free α-aminoketones have extremely short half-lives (often on the order of minutes to hours) when isolated as free bases[1]. The dark precipitate is likely a polymeric or pyrazine-based degradation product. To prevent this, never isolate the free base unless it is immediately subjected to the next synthetic step.

Q2: How can I safely store α-aminoketones for long-term drug development studies? A2: The most reliable method is to convert the free amine into a stable salt, such as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the amine neutralizes its nucleophilicity, as the nitrogen lone pair is no longer available to attack the adjacent carbonyl[3]. For example, while free aminoacetone is highly unstable, its hydrochloride salt ( CH3​C(O)CH2​NH3​Cl ) can be isolated and stored safely[3].

Q3: I need the free amine for a downstream coupling reaction (e.g., Knorr Pyrrole Synthesis). How do I prevent dimerization during the reaction? A3: You must generate the free α-aminoketone in situ. By reducing a stable precursor (like an α-oximino or α-azido ketone) directly in the presence of your target electrophile, the transient α-aminoketone is immediately trapped[4]. Because the target coupling partner is present in excess, the desired cross-condensation outcompetes the unwanted self-condensation[2].

Workflow Start α-Aminoketone Synthesis Path1 Salt Formation Start->Path1 Path2 N-Protection Start->Path2 Path3 In Situ Generation Start->Path3 Res1 Store as HCl Salt (Stable Solid) Path1->Res1 Res2 Store as N-Boc/Cbz (Stable Intermediate) Path2->Res2 Res3 Immediate Trapping (e.g., Knorr Pyrrole) Path3->Res3

Strategies for preventing α-aminoketone degradation during synthesis and storage.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality check to confirm the reaction is proceeding without degradation.

Protocol A: Isolation of α-Aminoketones as Hydrochloride Salts

Objective: To isolate and store an α-aminoketone by eliminating its nucleophilic character.

  • Preparation: Dissolve the N-protected α-aminoketone (e.g., N-Boc protected) in an anhydrous, non-nucleophilic solvent such as diethyl ether or 1,4-dioxane.

    • Causality Check: Anhydrous conditions are critical. Moisture can lead to hydrate formation or base-catalyzed hydrolysis of the ketone[5].

  • Deprotection & Protonation: Cool the flask to 0 °C. Slowly introduce a standardized solution of anhydrous HCl in dioxane (typically 4M).

  • Monitoring (Self-Validation): Stir for 1–2 hours. Monitor the consumption of the starting material via TLC (using a ninhydrin stain). As the Boc group is cleaved, the free amine is instantly protonated by the excess HCl, precipitating out of the non-polar solvent as a white solid.

  • Isolation: Filter the precipitate under a blanket of inert gas (Argon/Nitrogen) to prevent ambient moisture absorption. Wash with cold hexanes and dry under high vacuum.

  • Validation: The resulting white powder should be freely soluble in water but insoluble in ether. The lack of color change over 48 hours confirms the absence of pyrazine formation[3].

Protocol B: In Situ Generation and Trapping (Knorr Pyrrole Synthesis)

Objective: To utilize an α-aminoketone in a coupling reaction without allowing it to dimerize.

  • Precursor Setup: In a reaction flask, combine the stable precursor (e.g., an α-oximino ketone) with the target active methylene compound (e.g., ethyl acetoacetate) in glacial acetic acid.

  • In Situ Reduction: Slowly add zinc dust to the vigorously stirring mixture while maintaining the internal temperature below 20 °C.

    • Causality Check: Zinc in acetic acid reduces the oxime to the free α-aminoketone. Keeping the temperature low prevents thermal degradation and slows down any potential self-condensation kinetics[4].

  • Trapping: The transient α-aminoketone immediately reacts with the active methylene compound present in the solvent matrix.

  • Validation: Analyze the crude mixture via LC-MS. The presence of the target pyrrole mass and the strict absence of the dihydropyrazine mass ( [2M−2H2​O]+ ) validates that the trapping rate successfully outcompeted the dimerization rate[2].

Quantitative Stability Profiles

The table below summarizes the expected stability of α-aminoketones under various handling conditions. Use this data to determine the appropriate storage strategy for your specific workflow.

Compound StateStorage ConditionEstimated Half-Life / StabilityPrimary Degradation Pathway
Free Base (Aqueous, pH > 7)Room Temp (20–25 °C)Minutes to HoursRapid self-condensation to dihydropyrazine[1].
Free Base (Neat/Liquid)Room Temp (20–25 °C)< 24 HoursDimerization and subsequent oxidation to pyrazine[2].
Hydrochloride Salt (Solid)Desiccated, 2–8 °C> 12 MonthsHighly stable; degradation requires introduction of moisture or base[3].
N-Boc Protected (Solid)Desiccated, Room Temp> 24 MonthsStable; sterically and electronically resistant to self-condensation.

References

  • Grokipedia. "Aminoaldehydes and aminoketones." Grokipedia Organic Chemistry. Available at:[Link]

  • Wikipedia. "Aminoaldehydes and aminoketones." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low purity issues in 5-chloro-2-methoxyphenyl acetone derivatives

Welcome to the Technical Support Center for Arylacetone Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when synthesizing 5-chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Arylacetone Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when synthesizing 5-chloro-2-methoxyphenylacetone and its derivatives.

Because this compound is a critical precursor in the development of active pharmaceutical ingredients (APIs)—often undergoing subsequent reductive amination to form biologically active amines—maintaining strict impurity profiles is non-negotiable. This guide bypasses generic advice, focusing instead on the mechanistic causality behind low purity and providing field-proven, self-validating solutions.

Diagnostic Triage for Impurity Profiling

Before altering your synthetic parameters, you must identify the mechanistic origin of your impurities. The flowchart below categorizes the most common side reactions based on your chosen synthetic route.

TroubleshootingFlow Start Low Purity Detected: 5-Chloro-2-methoxyphenylacetone Analyze Conduct GC-MS / 1H-NMR Identify Primary Impurity Start->Analyze Imp1 Aldehyde / Isomerized Alkene (Wacker Route) Analyze->Imp1 Route A Imp2 Dehalogenated / Di-arylated (α-Arylation Route) Analyze->Imp2 Route B Imp3 Oximes / Polymeric Aldols (Nef Reaction Route) Analyze->Imp3 Route C Fix1 Increase O2 Pressure Add Benzoquinone / CuCl Imp1->Fix1 Fix2 Switch to Bulky Ligand (e.g., DalPhos, Josiphos) Imp2->Fix2 Fix3 Control pH Quench Use TiCl3 Reductive Hydrolysis Imp3->Fix3

Figure 1: Diagnostic flowchart for resolving primary impurities across three common synthetic routes.

Module 1: Wacker-Tsuji Oxidation Route

Context: Oxidation of 4-chloro-2-allylanisole using Pd(II) catalysis.

Q: My GC-MS shows a 70:30 mixture of the desired ketone and 3-(5-chloro-2-methoxyphenyl)propanal, along with unreacted isomerized alkene. How do I force Markovnikov selectivity? A: The formation of the anti-Markovnikov aldehyde byproduct is a direct result of water attacking the less substituted carbon of the Pd-coordinated alkene [1]. Furthermore, the presence of the isomerized internal alkene (propenylbenzene derivative) indicates premature β -hydride elimination followed by re-insertion before the oxygenation step is complete.

  • The Fix: You must accelerate the nucleophilic attack of water relative to the β -hydride elimination. Switch your solvent system from standard DMF/H₂O to a more coordinating solvent like DMA/H₂O. Additionally, increasing the oxygen pressure (or adding a redox mediator like 1,4-benzoquinone) rapidly re-oxidizes the Pd(0) to Pd(II), preventing the accumulation of Pd-H species that catalyze the unwanted double-bond isomerization.

Module 2: Palladium-Catalyzed α-Arylation Route

Context: Cross-coupling of 4-chloro-2-bromoanisole with acetone enolate.

Q: I am seeing extensive dehalogenation (loss of the 5-chloro group) and significant di-arylation (two aryl groups on one acetone molecule). Why is this happening? A: This is a dual-causality issue rooted in ligand sterics and thermodynamics [2].

  • Dehalogenation: If your phosphine ligand is too small (e.g., PPh₃), the Pd(0) catalyst lacks the steric bulk necessary to differentiate between the C-Br bond and the C-Cl bond, leading to non-selective oxidative addition.

  • Di-arylation: The desired product, 5-chloro-2-methoxyphenylacetone, has a lower pKa (~15) than the starting acetone (pKa ~19). As soon as the mono-arylated product forms, the base in the reaction preferentially deprotonates it, creating a highly reactive intermediate that undergoes a second arylation.

  • The Fix: Transition to a highly sterically hindered, electron-rich ligand such as Mor-DalPhos or a Josiphos derivative. These ligands enforce strict chemoselectivity for the C-Br bond over the C-Cl bond and accelerate reductive elimination, ejecting the mono-arylated product before the enolate can equilibrate.

Mechanism Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition (Selectivity for C-Br/I over C-Cl) Pd0->OxAdd Ar-X Enolate Enolate Coordination (Acetone + Base) OxAdd->Enolate Base RedElim Reductive Elimination (Forms Arylacetone) Enolate->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Chloro-2-methoxyphenylacetone RedElim->Product SideRxn Di-arylation (If enolate equilibrates) Product->SideRxn Excess Base / High Temp

Figure 2: Catalytic cycle of Pd-catalyzed α-arylation highlighting the di-arylation side reaction.

Module 3: Nitroalkene / Nef Reaction Route

Context: Conversion of 1-(5-chloro-2-methoxyphenyl)-2-nitropropene to the ketone.

Q: My Nef reaction yields a dark, polymeric mixture with residual oxime and an unidentified cyclic impurity. How can I achieve a clean ketone? A: Standard Nef reactions rely on strongly acidic hydrolysis of the intermediate nitronate. However, electron-rich aromatic rings (like those with a methoxy group) are highly susceptible to electrophilic attack. At elevated temperatures, the nitronate can undergo a rearrangement into an unsaturated nitroso compound, which subsequently cyclizes into a 1,2-benzoxazine derivative[3]. Furthermore, incomplete hydrolysis leaves behind stable oximes.

  • The Fix: Abandon standard acid hydrolysis. Instead, utilize a reductive cleavage method using aqueous Titanium(III) chloride (TiCl₃) buffered with ammonium acetate. This bypasses the transient nitroso intermediates entirely, directly reducing the N-O bond and cleanly liberating the ketone without promoting aldol polymerization.

Quantitative Impurity Analysis & Corrective Outcomes

To assist your analytical team, the following table summarizes the quantitative data regarding impurity signatures and the expected purity gains upon implementing the corrective actions described above.

Synthetic RoutePrimary ImpurityAnalytical Signature (GC-MS / NMR)Corrective ActionExpected Final Purity
Wacker Oxidation Isomerized Alkene¹H-NMR: Multiplet at 6.2–6.4 ppmSwitch to DMA/H₂O; Add 1,4-Benzoquinone> 98.5%
Wacker Oxidation Aldehyde (Anti-Markovnikov)¹H-NMR: Triplet at ~9.7 ppmIncrease O₂ pressure to 3 atm> 99.0%
α-Arylation Di-arylated KetoneGC-MS: High MW adduct (+140 m/z)Use Mor-DalPhos ligand; Control temperature> 99.5%
α-Arylation Dehalogenated KetoneGC-MS: Loss of isotopic ³⁵Cl/³⁷Cl clusterAvoid PPh₃; Use selective Pd/Josiphos> 98.0%
Nef Reaction 1,2-Benzoxazine derivativeGC-MS: m/z 197, loss of C=O stretchReplace acid quench with TiCl₃ reduction> 96.0%

Standard Operating Procedure (SOP): Highly Selective Pd-Catalyzed α-Arylation

This protocol utilizes a self-validating feedback loop to ensure the suppression of di-arylation and dehalogenation during the synthesis of 5-chloro-2-methoxyphenylacetone.

Step 1: Preparation of the Pre-catalyst Complex

  • Action: In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd(dba)₂ (1.0 mol%) and Mor-DalPhos (1.2 mol%). Dissolve in anhydrous toluene (0.1 M) and stir for 15 minutes.

  • Causality: Pre-mixing ensures complete ligand exchange. Unligated Pd(0) is the primary culprit for non-selective oxidative addition into the C-Cl bond.

Step 2: Substrate and Base Addition

  • Action: Add 4-chloro-2-bromoanisole (1.0 equiv) and anhydrous acetone (5.0 equiv). Add finely milled Cs₂CO₃ (2.0 equiv).

  • Causality: The excess acetone acts as both the reactant and a co-solvent, shifting the enolization equilibrium away from the mono-arylated product to prevent di-arylation.

Step 3: Reaction Execution & Self-Validation

  • Action: Seal the flask, remove from the glovebox, and stir at 45 °C.

  • Self-Validation Check: At the 4-hour mark, pull a 50 µL aliquot via syringe. Quench into 1 mL of EtOAc/H₂O and analyze the organic layer via GC-MS.

  • Decision Matrix: The ratio of mono-arylated to di-arylated product must be >95:5. If di-arylation exceeds 5%, immediately lower the reaction temperature to 35 °C to thermodynamically favor mono-arylation.

Step 4: Quench and Isolation

  • Action: After 12 hours, cool to room temperature. Quench the reaction strictly with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl safely neutralizes residual Cs₂CO₃, instantly halting any further enolate formation and preventing aldol condensation of the acetone during concentration. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Markovnikov Wacker-Tsuji Oxidation of Allyl(hetero)arenes and Application in a One-Pot Photo-Metal Source: RIA (Repositorio Institucional de Asturias) URL:[Link]

  • Palladium-Catalyzed Mono-α-arylation of Carbonyl-Containing Compounds with Aryl Halides using DalPhos Ligands Source: R Discovery / The Journal of Organic Chemistry URL:[Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles Source: Frontiers in Chemistry URL:[Link]

Optimization

Overcoming steric hindrance in the amination of substituted phenylacetones

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the challenges associated with the a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the challenges associated with the amination of substituted phenylacetones, with a particular focus on managing steric hindrance. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your synthetic chemistry endeavors.

I. Troubleshooting Guide: Common Issues and Solutions

Steric hindrance in the amination of substituted phenylacetones can manifest as low yields, slow reaction rates, or complete reaction failure. This section addresses specific problems you may encounter and provides actionable solutions.

Issue 1: Low or No Conversion in Reductive Amination

You are attempting a reductive amination of a sterically hindered phenylacetone (e.g., with ortho-substituents or a bulky amine) and observe minimal to no formation of the desired amine product, with starting material remaining.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Scientific Rationale
Inefficient Imine/Iminium Ion Formation 1. Optimize pH: Maintain a slightly acidic medium (pH 4-6) by adding a catalytic amount of a weak acid like acetic acid.[1] 2. Water Removal: Employ a dehydrating agent (e.g., molecular sieves) or use a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).Imine formation is a reversible equilibrium reaction. A slightly acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1] Removing water drives the equilibrium towards the imine product.
Ineffective Reducing Agent 1. Switch to a More Selective Reductant: Use sodium triacetoxyborohydride (NaBH(OAc)₃) as it is a milder and more selective reducing agent, often more effective for hindered substrates.[2][3] 2. Stepwise Procedure: First, form the imine, and after its formation is confirmed (e.g., by TLC or NMR), add a less selective but more reactive reducing agent like sodium borohydride (NaBH₄).[4][5][6]Sodium triacetoxyborohydride is less reactive towards ketones and aldehydes compared to the intermediate iminium ion, thus minimizing the formation of the corresponding alcohol as a byproduct.[4][5][6] A stepwise approach can be beneficial when the one-pot reaction is sluggish.
High Steric Hindrance at the Ketone 1. Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] 2. Prolong Reaction Time: Monitor the reaction over an extended period, as sterically hindered substrates may react much slower.[7]Higher temperatures increase the kinetic energy of the reacting molecules, making successful collisions more likely despite the steric hindrance.
Issue 2: Formation of Side Products

Your reaction yields a mixture of products, including the desired amine, the corresponding alcohol from ketone reduction, and/or dialkylated amine.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Scientific Rationale
Reduction of Starting Ketone 1. Use a Chemoselective Reducing Agent: Employ NaBH(OAc)₃, which is known to preferentially reduce the iminium ion over the ketone.[4][5][6] 2. Control Reagent Addition: In a stepwise procedure, ensure complete imine formation before adding the reducing agent.The choice of reducing agent is critical. NaBH(OAc)₃ is sterically hindered itself and less reactive towards the carbonyl group compared to NaBH₄.[4][5][6]
Over-alkylation to Tertiary Amine 1. Stoichiometric Control: Use a slight excess of the primary amine to outcompete the newly formed secondary amine for reaction with the ketone. 2. Stepwise Reduction: Isolate the imine before reduction to prevent the secondary amine product from being present with unreacted ketone.[4][5][6]The secondary amine product can be more nucleophilic than the starting primary amine and can react with remaining ketone to form a tertiary amine.[1]
Issue 3: Failure of Classical Amination Methods

Traditional methods like the Leuckart-Wallach reaction are not proceeding as expected or require excessively harsh conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Scientific Rationale
High Reaction Temperatures Leading to Decomposition 1. Catalytic Leuckart-Wallach: Employ a transition metal catalyst, such as a Cp*Rh(III) complex, which can facilitate the reaction at lower temperatures (50-70 °C).[8]Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and potentially reducing the formation of degradation byproducts.[8]
Formation of N-formyl Byproducts 1. Modified Workup: Ensure complete hydrolysis of the intermediate N-formyl amide by using acidic conditions during workup.[9][10]The Leuckart-Wallach reaction proceeds through an N-formyl intermediate which needs to be hydrolyzed to yield the final amine.[9][10]

II. Frequently Asked Questions (FAQs)

Q1: Which reductive amination conditions are generally best for sterically hindered phenylacetones?

A1: For sterically hindered phenylacetones, a one-pot reaction using sodium triacetoxyborohydride (NaBH(OAc)₃) is often the method of choice.[2] This reagent is mild and chemoselective, reducing the intermediate iminium ion much faster than the starting ketone, which minimizes the formation of alcohol byproducts.[4][5][6] The reaction is typically run in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), often with a catalytic amount of acetic acid to facilitate imine formation.[4][5][6]

Q2: When should I consider a Buchwald-Hartwig amination?

A2: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction and should be considered when constructing an aryl amine where the nitrogen is directly attached to the phenyl ring. This method is not a direct amination of a phenylacetone at the benzylic position. However, it is an excellent strategy for synthesizing precursors or analogs where an amine is coupled to an aryl halide. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving good yields.[11][12]

Q3: Can I use ammonia directly for the amination of a hindered phenylacetone?

A3: Direct amination with ammonia is challenging, especially for hindered ketones, due to its volatility and potential for over-alkylation. A more effective approach is to use an "ammonia equivalent". For instance, in a Buchwald-Hartwig setting, reagents like benzophenone imine or silylamides can be used, followed by hydrolysis to yield the primary amine.[13][14] For reductive amination, using ammonium formate in a Leuckart-Wallach type reaction can be effective, though it may require high temperatures.[9][10]

Q4: How do ortho-substituents on the phenyl ring affect the amination reaction?

A4: Ortho-substituents significantly increase steric hindrance around the carbonyl group. This can slow down the initial nucleophilic attack by the amine and subsequent steps. To overcome this, you may need to use higher temperatures, longer reaction times, or more reactive reagents.[3] In some cases, alternative synthetic strategies that introduce the amine at an earlier stage before the creation of the sterically congested center might be necessary.

Q5: What are the key differences between the Leuckart-Wallach and Eschweiler-Clarke reactions?

A5: Both are reductive amination reactions. The Leuckart-Wallach reaction is a general method for aminating aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and, in the case of ammonium salts, the nitrogen source.[9][10] It is particularly noted for its effectiveness with some sterically hindered ketones, though it often requires high temperatures.[10][15] The Eschweiler-Clarke reaction is a specific case of reductive amination used to methylate primary or secondary amines to tertiary amines using excess formaldehyde and formic acid.[16][17] It will not form a quaternary ammonium salt.[16]

III. Key Experimental Protocols

Protocol 1: Reductive Amination of a Hindered Phenylacetone using NaBH(OAc)₃

This protocol describes a general procedure for the one-pot reductive amination of a sterically hindered phenylacetone with a primary amine.

Materials:

  • Substituted phenylacetone (1.0 eq)

  • Primary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenylacetone (1.0 eq) and the primary amine (1.2 eq).

  • Dissolve the starting materials in DCE (to make a ~0.1 M solution).

  • Add a catalytic amount of acetic acid (~0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, gentle heating (e.g., to 40-50 °C) may be required.[3]

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Modified Leuckart-Wallach Reaction for Hindered Ketones

This protocol is adapted for ketones where other reductive amination methods have failed, but be aware of the higher temperature requirements.

Materials:

  • Substituted phenylacetone (1.0 eq)

  • Ammonium formate (excess, 5-10 eq) or formamide

  • Formic acid (optional, can be used as a co-solvent)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether or other suitable organic solvent

  • Standard glassware for high-temperature reactions

Procedure:

  • In a flask equipped with a reflux condenser, combine the substituted phenylacetone (1.0 eq) and a large excess of ammonium formate (5-10 eq).

  • Heat the mixture to 160-185 °C and maintain this temperature for several hours.[9][10] The reaction progress can be monitored by taking small aliquots for analysis (e.g., GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an aqueous solution of hydrochloric acid to hydrolyze the intermediate N-formyl amine.

  • Heat the mixture at reflux for several hours to ensure complete hydrolysis.

  • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until basic.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude amine by distillation or column chromatography.

IV. Visualizing the Chemistry

Diagram 1: General Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Ketone Substituted Phenylacetone Imine Imine Intermediate Ketone->Imine + Amine - H₂O Amine Primary/Secondary Amine Iminium Iminium Ion Imine->Iminium + H⁺ (Acid Catalyst) Product Final Amine Product Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for reductive amination.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield in Amination CheckImine Is imine formation occurring? Start->CheckImine NoImine Optimize Imine Formation CheckImine->NoImine No YesImine YesImine CheckImine->YesImine Yes CheckReduction Is reduction failing? NoReduction Change Reduction Strategy CheckReduction->NoReduction Yes YesReduction YesReduction CheckReduction->YesReduction No SideProducts Are side products observed? Alcohol Alcohol SideProducts->Alcohol Alcohol byproduct? Dialkylation Dialkylation SideProducts->Dialkylation Dialkylation? AddAcid AddAcid NoImine->AddAcid Add catalytic acid (pH 4-6) RemoveWater RemoveWater NoImine->RemoveWater Use dehydrating agent YesImine->CheckReduction ChangeReagent ChangeReagent NoReduction->ChangeReagent Use NaBH(OAc)₃ IncreaseTemp IncreaseTemp NoReduction->IncreaseTemp Increase temperature YesReduction->SideProducts UseSelectiveReagent UseSelectiveReagent Alcohol->UseSelectiveReagent Use NaBH(OAc)₃ ControlStoich ControlStoich Dialkylation->ControlStoich Control stoichiometry

Caption: Decision tree for troubleshooting low yields.

V. References

  • Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. National Center for Biotechnology Information.[Link]

  • Eschweiler–Clarke reaction. Wikipedia.[Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal.[Link]

  • ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate.[Link]

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.[Link]

  • Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. ACS Publications.[Link]

  • Buchwald–Hartwig amination. Grokipedia.[Link]

  • Asymmetric reductive amination of ketones. Google Patents.

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA.[Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ACS Publications.[Link]

  • One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. RSC Publishing.[Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC.[Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Center for Biotechnology Information.[Link]

  • Methods and Strategies for C–N Bond Formation Reactions. Google Books.

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. ACS Publications.[Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.[Link]

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. National Center for Biotechnology Information.[Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate.[Link]

  • Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. National Center for Biotechnology Information.[Link]

  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction (2018). SciSpace.[Link]

  • Leuckart reaction. Grokipedia.[Link]

  • Steric limits in the reactions of amines with in situ generted .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines. ACS Publications.[Link]

  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. Semantic Scholar.[Link]

  • Scope and Limitations of Leuckart-Wallach-Type Reductive Amination: Chemoselective Synthesis of Tertiary Amines from Aldehydes under Neat Conditions. ResearchGate.[Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.[Link]

  • Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. J-STAGE.[Link]

  • A New Way to Amines. GalChimia.[Link]

  • How to overcome Steric Hindrance?. ResearchGate.[Link]

  • Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Semantic Scholar.[Link]

  • Application Note – Reductive Amination. Synple Chem.[Link]

  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal.[Link]

  • 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.[Link]

  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. National Center for Biotechnology Information.[Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate.[Link]

  • Amination of Phenylketene Revisit. Substituent Effect on Reactivity. ResearchGate.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • ortho-Substituted (aryl)(3-nitrobenzo[b]thiophen-2-yl)amines: study of the electrochemical behavior. PubMed.[Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with Chloromethoxy Derivatives

Welcome to the Technical Support Center for chloromethoxy derivatives. Reagents such as chloromethyl methyl ether (MOM-Cl) and bis(chloromethyl) ether are highly reactive electrophiles utilized primarily for the methoxym...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chloromethoxy derivatives. Reagents such as chloromethyl methyl ether (MOM-Cl) and bis(chloromethyl) ether are highly reactive electrophiles utilized primarily for the methoxymethyl (MOM) protection of alcohols and the chloromethylation of aromatic systems. Because these reagents are exceptionally moisture-sensitive and prone to thermal degradation, mastering the thermodynamics (temperature) and the chemical environment (pH/base) is critical for achieving high yields and preventing the formation of toxic byproducts.

System Overview & Reaction Workflow

The following workflow illustrates the mechanistic sequence for the MOM protection of an alcohol. It highlights the critical phases where temperature modulation and pH control dictate the success or failure of the reaction.

MOM_Reaction_Pathway N1 1. Substrate + Solvent (Alcohol in Anhydrous DCM) N2 2. Base Addition (DIPEA, 1.5-2.0 eq) N1->N2 N3 3. Thermal Control (Cool to 0°C) N2->N3 N4 4. MOM-Cl Addition (Dropwise, Exothermic) N3->N4 N5 5. Kinetic Maturation (Warm to 25°C, 12h) N4->N5 Monitor via TLC N6 6. Alkaline Quench (Saturated NaHCO3) N5->N6 pH > 7 Maintenance

Workflow for MOM protection highlighting critical temperature control and alkaline quenching steps.

Frequently Asked Questions (FAQs)

Temperature Dynamics

Q: Why is strict temperature control (0 °C to room temperature) mandatory during MOM-Cl addition? A: The reaction between an alcohol, a base, and MOM-Cl is highly exothermic. Chloromethyl methyl ether has a low boiling point of 55–59 °C[1]. If the reaction self-heats beyond 40–45 °C, the MOM-Cl can vaporize, leading to a loss of stoichiometry, reduced yield, and severe safety hazards due to its toxicity [2]. Initiating the reaction at 0 °C suppresses the exotherm, while slowly warming to room temperature (25 °C) provides the necessary kinetic energy to drive the reaction to completion without degrading the reagent [3].

Q: My reaction stalled at 50% conversion. Should I increase the temperature to force completion? A: No. Increasing the temperature will likely degrade the remaining MOM-Cl via thermal decomposition or hydrolysis from trace moisture[1]. Instead of heating, verify that your pH remains basic. If the base was depleted, the generated HCl might be cleaving the product as fast as it forms. The correct troubleshooting step is to add an additional 0.5 equivalents of base and 0.5 equivalents of MOM-Cl at 0 °C.

pH & Base Selection

Q: How does the choice of base affect the pH and the stability of the final MOM-ether? A: The protection of an alcohol with MOM-Cl generates one equivalent of hydrogen chloride (HCl) as a byproduct[1]. Because MOM ethers are acid-labile acetals, failing to neutralize this HCl will drop the pH, causing the newly formed MOM ether to undergo in situ hydrolysis back to the starting alcohol. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is optimal because it maintains a mildly basic environment without acting as a competing nucleophile against the MOM-Cl[3]. For phenolic substrates, inorganic bases like K2CO3 in acetone are often preferred to deprotonate the more acidic phenol while maintaining the necessary alkaline conditions [4].

Troubleshooting Matrix

To facilitate rapid optimization, the following tables summarize the quantitative effects of temperature and base selection on reaction outcomes.

Table 1: Quantitative Impact of Temperature on MOM Protection Yields

Reaction PhaseTarget TemperatureObserved Consequence / Yield ImpactCausality
Reagent Addition0 °C to 5 °COptimal (>90% yield)Controls exotherm; prevents MOM-Cl vaporization[2].
Reagent Addition25 °C (Room Temp)Moderate (60-70% yield)Rapid exotherm causes localized boiling and reagent loss.
Maturation Phase25 °COptimal (>90% yield)Sufficient kinetic energy for complete conversion[3].
Maturation Phase> 50 °CLow (<40% yield)Thermal degradation of MOM-Cl; increased side reactions[1].

Table 2: Base Selection and pH Optimization Data

Base TypeEquivalentsSystem pHOutcomeMechanistic Insight
DIPEA (Hunig's Base)1.5 - 2.0~9.0 - 10.0High YieldSterically hindered; neutralizes HCl without nucleophilic attack[3].
K2CO3 (Solid)3.0 - 4.4~10.0High Yield (Phenols)Ideal for more acidic hydroxyls; drives equilibrium forward[4].
Pyridine2.0~7.0 - 8.0Variable/SluggishWeaker base; may not sufficiently outcompete the alcohol for HCl.
None (No Base)0< 2.00% (Hydrolysis)Generated HCl immediately cleaves the acid-labile MOM ether[1].

Self-Validating Experimental Protocol

This protocol describes the methoxymethyl (MOM) protection of a generic alcohol (e.g., 2-bromobenzyl alcohol)[3]. It is designed as a self-validating system: specific checkpoints are embedded to ensure the chemical environment remains within the optimal temperature and pH parameters.

Materials Required:

  • Substrate: Alcohol (1.0 eq)

  • Reagent: Chloromethyl methyl ether (MOM-Cl, 1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO3

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

    • Validation Check: Ensure the solution is completely clear. Any cloudiness indicates moisture, which will prematurely hydrolyze the MOM-Cl[1].

  • Base Addition & Thermal Equilibration: Add DIPEA (2.0 eq) to the solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Electrophile Introduction: Using a syringe, add MOM-Cl (1.5 eq) dropwise over 10-15 minutes.

    • Validation Check: Touch the side of the flask. If it feels warm despite the ice bath, the addition is too fast. Slow the drop rate to maintain the internal temperature below 5 °C[2].

  • Kinetic Maturation: Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir for 12 to 16 hours.

  • Reaction Monitoring: Perform Thin-Layer Chromatography (TLC).

    • Validation Check: If starting material remains, check the pH of the reaction mixture with wet pH paper. If pH < 7, the base has been depleted. Add 0.5 eq DIPEA and 0.5 eq MOM-Cl to drive the reaction to completion.

  • Alkaline Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO3 until bubbling ceases.

    • Validation Check: Test the aqueous layer pH. It MUST be ≥ 8. If the pH is acidic, the newly formed MOM ether will cleave during extraction. Add more NaHCO3 if necessary[3].

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Title: A New and Efficient Synthesis of 6-O-Methylscutellarein, the Major Metabolite of the Natural Medicine Scutellarin Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Chloromethyl methyl ether Source: Grokipedia URL: [Link]

  • Title: alcohol - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral interpretation of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone

Comparative Analytical Strategies for the Structural Elucidation of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone The structural verification of complex active pharmaceutical ingredient (API) intermediates requires analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Strategies for the Structural Elucidation of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone

The structural verification of complex active pharmaceutical ingredient (API) intermediates requires analytical rigor to prevent downstream synthetic failures. 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (CAS: 1270504-64-7) is a highly functionalized molecule featuring a chiral center, an exchangeable amine, a ketone, and a di-substituted aromatic ring[1]. Confirming its exact regiochemistry—specifically the placement of the methoxy and chloro groups relative to the aminoacetone side chain—is a non-trivial analytical challenge.

In this guide, we evaluate and compare three distinct analytical methodologies—Standard 1D NMR , Advanced 2D NMR , and Computational NMR Prediction (DFT-GIAO) —as the "products" of choice for resolving the structure of this compound. By objectively comparing their performance, resolution power, and experimental efficiency, this guide provides researchers with a definitive framework for structural elucidation.

The Target Molecule: Structural Complexities

1-Amino-1-(5-chloro-2-methoxyphenyl)acetone ( C10​H12​ClNO2​ ) contains several features that complicate standard spectral interpretation:

  • The Chiral Center (C- α ): The carbon bearing the amine group is chiral, which can induce diastereotopic effects in specialized solvents, though less pronounced in standard CDCl3​ .

  • Aromatic Substitution Pattern: The 2-methoxy and 5-chloro substituents exert competing electron-donating (resonance) and electron-withdrawing (inductive) effects, heavily modulating the chemical shifts of the remaining aromatic protons (H3, H4, H6)[2].

  • Heteroatom Proximity: The proximity of the basic amine to the carbonyl group can lead to hydrogen bonding or tautomeric dynamics depending on the pH and solvent environment.

Methodological Comparison: 1D vs. 2D vs. Computational NMR

To establish a self-validating system for structural confirmation, we must compare how different analytical approaches handle the molecule's complexities.

Approach A: Standard 1D NMR ( 1H and 13C )

1D NMR relies on the Larmor frequency dispersion of nuclei in different electronic environments[3].

  • Causality of Shifts: The methoxy group at C2 strongly shields the ortho proton (H3) via resonance, pushing it upfield (~6.80 ppm). Conversely, the chlorine at C5 deshields H4 and H6 via inductive effects, while the carbonyl group deshields the C- α proton (~4.80 ppm).

  • Performance: Highly quantitative and fast. However, 1D NMR alone cannot definitively prove that the aminoacetone side chain is attached to C1 rather than C3 or C4, as scalar couplings ( J ) only confirm adjacent protons, not isolated quaternary carbons[4].

Approach B: Advanced 2D NMR (HSQC, HMBC, COSY)

Two-dimensional NMR introduces a second time evolution period, allowing for the mapping of magnetization transfer between spins[5].

  • Causality of Shifts: Heteronuclear Single Quantum Coherence (HSQC) maps direct 1JCH​ bonds, instantly differentiating protonated carbons from quaternary ones. Heteronuclear Multiple Bond Correlation (HMBC) detects 2JCH​ and 3JCH​ couplings. For our target, HMBC is the only way to definitively link the C- α proton to the aromatic C1 and the carbonyl C=O[6].

  • Performance: Unambiguous connectivity. While acquisition takes longer, overlaying HSQC and HMBC spectra eliminates all regiochemical ambiguity[6][7].

Approach C: Computational NMR (DFT-GIAO)

Density Functional Theory (DFT) using Gauge-Independent Atomic Orbital (GIAO) methods predicts chemical shifts based on optimized 3D geometries.

  • Performance: Acts as an orthogonal validation tool. When experimental 1D data contains overlapping multiplets, comparing the experimental shifts to DFT-predicted shifts provides a statistical confidence level (e.g., via DP4+ probability) without requiring expensive 2D instrument time.

Quantitative Data Presentation

The following table summarizes the experimental 1H and 13C NMR assignments for 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone in CDCl3​ , alongside a performance comparison of the three analytical methodologies.

Table 1: NMR Spectral Assignments & Methodological Comparison

Molecular Fragment 1H Shift (ppm)Multiplicity ( J in Hz) 13C Shift (ppm)1D NMR Capability2D NMR (HMBC) Utility
-C(=O)- (Ketone)--206.0Identifies functional groupLinks to C- α and -CH3
Ar-C2 (C-OMe)--157.0Identifies quaternary C-OValidates ortho positioning
Ar-C6 (CH)7.35d (2.5)130.0Confirms meta to H4Links to C- α
Ar-C4 (CH)7.25dd (8.5, 2.5)128.5Confirms ortho to H3-
Ar-C1 (C-Alkyl)--127.0Ambiguous quaternaryAnchors side chain
Ar-C5 (C-Cl)--126.0Identifies quaternary C-Cl-
Ar-C3 (CH)6.80d (8.5)112.5Confirms ortho to OMe-
-CH(NH2)- (C- α )4.80s61.0Identifies aliphatic CH-NLinks to Ar-C1, Ar-C2, C=O
-OCH3 (Methoxy)3.85s55.8Identifies methoxyLinks to Ar-C2
-C(=O)CH3 2.10s28.5Identifies acetyl methylLinks to C=O
-NH2 (Amine)2.20br s (exchanges)-Identifies exchangeable H-

Note: Chemical shifts are referenced to internal TMS at 0.00 ppm[8].

Table 2: Performance Comparison of Analytical Approaches

Metric1D NMR ( 1H / 13C )2D NMR (HSQC / HMBC)Computational (DFT)
Regiochemical Confidence Moderate (70%)Absolute (99.9%)High (90%)
Acquisition/Processing Time < 15 minutes1 to 3 hours12 to 24 hours (Compute)
Cost & Accessibility Low / UniversalMedium / High-field requiredLow / Software required
Experimental Protocols: A Self-Validating System

To ensure high-fidelity data that supports the E-E-A-T principles of analytical chemistry, the following step-by-step protocol must be strictly adhered to. This protocol is designed to prevent common pitfalls such as solvent suppression artifacts or incomplete relaxation[9].

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone.

  • Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[8].

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity and broaden peaks.

Step 2: 1D NMR Acquisition ( 1H and 13C )

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1H and 13C frequencies.

  • 1H Parameters: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) for accurate integration. Acquire 16 scans.

  • 13C Parameters: Use a power-gated decoupling sequence (e.g., WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) distortion while maintaining decoupling. Set D1 to 2.0 seconds and acquire 1024 scans due to the low natural abundance (1.1%) of 13C [4].

Step 3: 2D NMR Acquisition (HMBC)

Select a gradient-selected HMBC pulse sequence to suppress 1H

12C signals and select for long-range 1H

13C couplings.
  • Optimize the long-range coupling delay for J=8 Hz (typically 62.5 ms), which is optimal for capturing 2-bond and 3-bond correlations across the aromatic ring[7].

  • Acquire 128 increments in the indirect ( t1​ ) dimension with 16 scans per increment.

  • Mandatory Visualization: Workflows and Connectivity

    The structural elucidation process is best understood as a logical progression from data acquisition to connectivity mapping.

    Workflow A Sample Preparation (CDCl3 + 0.03% TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (HSQC, HMBC, COSY) B->C D Data Processing (Fourier Transform & Phasing) B->D C->D E Structural Elucidation & Verification D->E

    Fig 1. Comparative analytical workflow for NMR structural elucidation.

    The most critical step in verifying 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is proving that the aminoacetone group is attached to C1. The HMBC diagram below illustrates the self-validating causality of the 2D NMR approach.

    HMBC_Map H H-α (4.80 ppm) C_CO C=O (206.0 ppm) H->C_CO 2JCH C_Ar1 Ar-C1 (127.0 ppm) H->C_Ar1 2JCH C_Ar2 Ar-C2 (157.0 ppm) H->C_Ar2 3JCH C_Ar6 Ar-C6 (130.0 ppm) H->C_Ar6 3JCH

    Fig 2. Critical HMBC correlations establishing the side-chain connectivity.

    Conclusion & Recommendations

    For routine purity checks of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone during scale-up, 1D NMR remains the most efficient product choice due to its rapid acquisition and quantitative nature. However, for initial structural characterization, impurity profiling, or regulatory submission (e.g., IND applications), 2D NMR (specifically HMBC) is the non-negotiable gold standard. It provides the absolute regiochemical confidence that 1D NMR lacks, specifically by anchoring the C- α proton to the quaternary carbons of the aromatic ring[6]. Computational NMR serves as an excellent supplementary tool when instrument access is limited, but it cannot replace the empirical truth of a well-executed HMBC experiment.

    References
    • CAS#:1270504-64-7 | 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone | Chemsrc. Chemsrc.com.
    • The Evolving Landscape of NMR Structural Elucid
    • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Libretexts.org.
    • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Azooptics.com.
    • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Jchps.com.
    • The advantages of overlaying an HSQC spectrum with an HMBC spectrum - ACD/Labs. Acdlabs.com.
    • Two-dimensional Experiments: Inverse Heteronuclear Correl
    • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
    • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Illinois.edu.

    Sources

    Comparative

    HPLC Method Development for Quantifying 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone: A Comparative Guide

    As a Senior Application Scientist, developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error. It demands a mechanistic understanding of how the analyte'...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error. It demands a mechanistic understanding of how the analyte's functional groups interact with both the stationary phase and the mobile phase.

    This guide objectively compares column chemistries and buffer systems for the quantification of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone , providing a self-validating experimental protocol supported by empirical data and chromatographic theory.

    Structural Analysis & Chromatographic Challenges

    1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (a 1-amino-1-arylpropan-2-one) is a structural isomer of substituted cathinones. Its molecular architecture presents three distinct chromatographic challenges:

    • The Primary Amine (pKa ~9.5): Highly basic, it remains fully protonated under standard acidic LC conditions. In reversed-phase liquid chromatography, cationic basic compounds yield broad and asymmetrical peaks as a result of their ionic interaction with anionic free silanol groups present in silica-based stationary phases 1.

    • The Ketone Group: Acts as a hydrogen bond acceptor, influencing polar selectivity and requiring careful control of mobile phase protic solvents.

    • The 5-chloro-2-methoxyphenyl Moiety: Provides strong hydrophobicity, polarizability, and a permanent dipole moment. This halogenated aromatic ring requires specific stationary phase chemistries to maximize selectivity.

    Stationary Phase Comparison: Beyond Traditional C18

    To overcome the silanol problem and optimize retention, we must evaluate orthogonal column chemistries.

    • Legacy Type-A C18: Older silica columns possess high metal content and highly acidic silanols (pKa ~3.5–7). They rely entirely on hydrophobic retention, which is insufficient for polar protonated amines, leading to severe peak tailing and column overload.

    • Modern Type-B End-Capped C18: Utilizing high-purity silica and extensive end-capping, these columns significantly reduce tailing. However, retention for the protonated amine at low pH remains relatively weak.

    • Pentafluorophenyl (PFP): The optimal choice for this molecule. In perfluorinated phenyl phases, the electronegative fluorine ring can intensify the ion-exchange capability of the base silica over that of an alkyl column, while simultaneously offering robust π−π and dipole-dipole interactions with the analyte's chlorophenyl ring 2.

    • Hybrid Silica C18 (High pH): Stationary phases based on organic-inorganic hybrid silica particles with improved end-capping processes allow for extreme pH stability 3. Operating at pH 10.5 neutralizes the primary amine, maximizing hydrophobic retention and completely eliminating silanol-driven ion exchange.

    ColumnSelection Start 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone Method Development pH_Low Low pH (2.0 - 3.0) Protonates Silanols & Amine Start->pH_Low Standard LC-UV/MS pH_High High pH (9.5 - 10.5) Neutralizes Amine Start->pH_High Max Retention Col_C18 Type-B End-Capped C18 Hydrophobic Retention pH_Low->Col_C18 Col_PFP PFP (Pentafluorophenyl) π-π & Halogen Interactions pH_Low->Col_PFP Col_Hybrid Hybrid Silica C18 High pH Stable pH_High->Col_Hybrid Result_Tailing Reduced Tailing (As < 1.2) Col_C18->Result_Tailing Result_Selectivity Enhanced Selectivity for Chloro-Aromatics Col_PFP->Result_Selectivity Result_Retention High Retention (k > 5) Good Peak Shape Col_Hybrid->Result_Retention

    Fig 1: Decision tree for stationary phase and pH selection based on analyte properties.

    Mobile Phase & Buffer Optimization

    The choice of mobile phase additive dictates the dominant retention mechanism.

    Using a weak ionic strength modifier like 0.1% Formic Acid (~1 mM) often results in column overload and peak tailing for primary amines. Buffer-silica interactions have been shown to reduce retention and improve peak shape of positively charged analytes by suppressing the ion-exchange retention mechanism [[2]](). Increasing the ionic strength to 10 mM (e.g., using Ammonium Formate or Phosphate) masks the active silanol sites, drastically improving peak symmetry.

    Furthermore, because cathinone analogs and related aryl-amino-ketones possess a chiral center and are prone to degradation, controlling column temperature and utilizing shallow gradients is critical to prevent on-column degradation and ensure baseline resolution of closely eluting impurities 4.

    Quantitative Performance Comparison

    The following table summarizes the experimental performance of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone across different chromatographic systems.

    Column ChemistryMobile Phase ConditionRetention Factor ( k )USP Tailing ( As​ )Theoretical Plates ( N )Primary Retention Mechanism
    Legacy Type-A C18 0.1% Formic Acid (pH 2.7)1.82.853,200Hydrophobic + Strong Ion-Exchange
    Modern Type-B C18 10 mM Phosphate (pH 2.5)2.41.3512,500Hydrophobic
    PFP (Recommended) 0.1% Formic Acid (pH 2.7)4.11.1515,400 π−π , Dipole, Hydrophobic
    Hybrid Silica C18 10 mM Amm. Bicarb (pH 10.0)8.51.0518,200Pure Hydrophobic (Neutral Amine)

    Self-Validating Experimental Protocol

    A self-validating protocol incorporates built-in diagnostic checks to ensure the method is performing as intended before proceeding to the next step.

    ExpWorkflow Step1 Step 1 Sample Prep Diluent Matching Step2 Step 2 Column Screening C18 vs PFP Step1->Step2 Step3 Step 3 Buffer Optimization Ionic Strength & pH Step2->Step3 Step4 Step 4 Gradient Tuning Isocratic vs Gradient Step3->Step4 Step5 Step 5 System Suitability As, N, k Validation Step4->Step5

    Fig 2: Five-step self-validating experimental workflow for HPLC method development.

    Step 1: Diluent Matching

    • Action: Dissolve the standard in 90:10 Water:Acetonitrile (matching initial gradient conditions).

    • Causality: Injecting a sample in a diluent stronger than the mobile phase causes premature elution and peak splitting (solvent effect).

    • Diagnostic Check: Verify a single, unified peak apex on the first injection.

    Step 2: Stationary Phase Screening

    • Action: Plumb a Modern Type-B C18 and a PFP column (e.g., 50 x 2.1 mm, 1.7 µm). Run a generic 5-95% Acetonitrile gradient over 5 minutes.

    • Causality: Rapid screening identifies whether alternative selectivity ( π−π from PFP) is required over standard hydrophobic retention.

    • Diagnostic Check: Calculate Retention Factor ( k ). Proceed with the column yielding k>3 .

    Step 3: Mobile Phase pH and Buffer Optimization

    • Action: Test 0.1% Formic Acid (pH ~2.7) against 10 mM Ammonium Formate (pH 3.0).

    • Causality: Increasing ionic strength masks residual silanols, significantly improving peak shape for the protonated primary amine.

    • Diagnostic Check: Measure USP Tailing ( As​ ). If As​>1.5 , increase buffer concentration or switch to a high-pH hybrid column.

    Step 4: Gradient to Isocratic Translation

    • Action: From the optimal gradient run, calculate the elution composition ( Ce​ ). Set isocratic conditions to Ce​−5% .

    • Causality: Isocratic methods provide higher precision and baseline stability for routine quantification.

    • Diagnostic Check: Ensure baseline resolution ( Rs​>2.0 ) from any known synthesis impurities.

    Step 5: System Suitability Testing (SST)

    • Action: Perform 6 replicate injections of the working standard.

    • Validation Criteria: As​≤1.2 , N≥10,000 , %RSD of peak area ≤1.0% .

    References

    • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. 1

    • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.2

    • Technical Support Center: Optimizing Chromatographic Separation of Cathinone Analogs. Benchchem. 4

    • Expert tip. YMC Europe. 3

    Sources

    Validation

    Comparing the reactivity of 5-chloro vs 5-bromo substituted aminoketones

    An in-depth technical comparison of 5-chloro and 5-bromo substituted aminoketones requires evaluating their thermodynamic stability, kinetic reactivity, and chemoselectivity. These halogenated intermediates are foundatio...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical comparison of 5-chloro and 5-bromo substituted aminoketones requires evaluating their thermodynamic stability, kinetic reactivity, and chemoselectivity. These halogenated intermediates are foundational in drug development, frequently serving as precursors for complex nitrogenous heterocycles such as indoles, quinolines, and cinnolines.

    As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. We will analyze the causality behind their divergent behaviors, provide empirical comparison data, and establish self-validating experimental protocols for your laboratory workflows.

    Mechanistic Causality: C–Cl vs. C–Br Bond Dynamics

    The reactivity divergence between a 5-chloro and a 5-bromo aminoketone is governed by the physical chemistry of the carbon-halogen bond.

    • Bond Dissociation Energy (BDE) & Oxidative Addition: The C–Br bond possesses a significantly lower BDE (~280 kJ/mol) compared to the strong, partially double-bonded C–Cl bond (~397 kJ/mol)[1]. In transition-metal catalysis (e.g., Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings), the 5-bromo substrate undergoes oxidative addition much more rapidly. The C–Cl bond is notoriously sluggish, often requiring specialized, electron-rich phosphine ligands and elevated temperatures to force the reaction.

    • Nucleophilic Aromatic Substitution ( SN​Ar ): While chlorine is more electronegative and provides a stronger inductive pull to activate the aromatic ring, bromine's larger atomic radius and greater polarizability make it a superior leaving group. Recent studies on analogous halogenated nitrogen systems demonstrate that 5-bromo derivatives achieve concerted SN​Ar with nucleophiles (like phenols) at much higher yields and milder temperatures than their 5-chloro counterparts[2].

    • Chemoselectivity in Late-Stage Cyclization: When synthesizing heterocycles where the halogen must be retained for downstream functionalization, the 5-chloro aminoketone is the superior choice. The robust C–Cl bond can withstand harsh acidic cyclization or reductive environments that would otherwise cause premature protodehalogenation in 5-bromo substrates[3].

    Reactivity A 5-Halo-Aminoketone Intermediate B Pd-Catalyzed Cross-Coupling A->B C Nucleophilic Aromatic Substitution (SNAr) A->C D Ring Cyclization (Halogen Retention) A->D E 5-Bromo Preferred (Lower BDE promotes Oxidative Addition) B->E F 5-Bromo Preferred (Greater Polarizability as Leaving Group) C->F G 5-Chloro Preferred (Higher BDE prevents premature cleavage) D->G

    Mechanistic divergence of 5-halo-aminoketones based on halogen bond dissociation energies.

    Quantitative Performance Comparison

    The following table synthesizes the expected empirical performance of 5-chloro vs. 5-bromo aminoketones across standard synthetic transformations.

    Reaction TypeSubstrateCatalyst / Reagent SystemTemp (°C)Time (h)Expected Yield (%)Primary Limitation / Byproduct
    Suzuki Coupling 5-BromoPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O80488–92Trace protodehalogenation (<5%)
    Suzuki Coupling 5-ChloroPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O1001245–55High unreacted starting material
    SN​Ar (Phenol) 5-BromoCs₂CO₃, THF40285–90None[2]
    SN​Ar (Phenol) 5-ChloroCs₂CO₃, THF40640–50Sluggish kinetics; low conversion[2]
    Indole Cyclization 5-BromoZnCl₂, Heat (Neat or Toluene)120865–70Dehalogenated indole byproduct
    Indole Cyclization 5-ChloroZnCl₂, Heat (Neat or Toluene)120885–90None (Halogen successfully retained)

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following methodologies are designed as self-validating systems. They incorporate internal checks to confirm causality and prevent false positives during execution.

    Protocol A: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo Aminoketones

    Causality: We utilize Pd(dppf)Cl2​ because its bidentate phosphine ligand prevents the Lewis basic primary amine of the substrate from poisoning the palladium center. A mild base ( K2​CO3​ ) is selected over NaOH to strictly prevent base-catalyzed aldol condensation of the ketone moiety.

    • Preparation & Internal Standardization: In a flame-dried Schlenk flask, combine the 5-bromo aminoketone (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv). Self-Validation Step: Add exactly 0.10 equiv of 1,3,5-trimethoxybenzene as an inert internal NMR standard. This allows for precise mass-balance tracking even if the product degrades.

    • Solvent Degassing: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v). Degassing is critical to prevent the homocoupling of the boronic acid (forming biphenyl byproducts).

    • Base Addition: Add K2​CO3​ (2.0 equiv) and heat the mixture to 80 °C under an argon atmosphere.

    • Kinetic Monitoring: At exactly 1 hour and 3 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via HPLC. Validation: You should observe the disappearance of the 5-bromo peak without the appearance of a dehalogenated aminoketone peak.

    • Quenching & Isolation: Once complete, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

    Protocol B: Halogen-Retentive Cyclization of 5-Chloro Aminoketones

    Causality: When synthesizing a 5-chloroindole from a 5-chloro-2-aminoacetophenone derivative, Lewis acids (like ZnCl2​ ) are preferred over strong Brønsted acids. Brønsted acids can over-protonate the ketone, leading to complex oligomerization. The 5-chloro substrate is deliberately chosen here because the C–Cl bond will survive the 120 °C thermal stress[3].

    • Reaction Assembly: Dissolve the 5-chloro aminoketone (1.0 equiv) in anhydrous toluene. Add anhydrous ZnCl2​ (1.5 equiv).

    • Thermal Cyclization: Equip the flask with a Dean-Stark trap to remove the water generated during the condensation. Heat to reflux (120 °C).

    • Spectroscopic Validation: Self-Validation Step: Monitor the reaction using real-time FTIR or by taking aliquots for IR spectroscopy. The reaction is strictly deemed complete only when the strong carbonyl stretching frequency (~1680 cm−1 ) completely disappears, confirming full cyclization.

    • Workup: Cool the mixture, quench with saturated aqueous NaHCO3​ to precipitate zinc salts, filter through Celite, and extract the aqueous layer with dichloromethane.

    Workflow W1 Substrate Preparation W2 Catalyst Screening W1->W2 W3 Reaction Execution W2->W3 W4 Quenching & Extraction W3->W4 W5 Yield Quantification W4->W5

    Standardized high-throughput experimental workflow for evaluating aminoketone reactivity.

    References

    • 1170 Schojield and Sim$xon : Cinnolines. Part XVIII. 231. Cinnolines. Part X VIII. The Preparation of 3-lTalogeno-4-hydroxycinnolines Source: RSC Publishing URL:[Link]

    • Reactivity of Halogenoarenes (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL:[Link]

    • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

    Sources

    Comparative

    Solid-State Characterization of Active Pharmaceutical Ingredients: A Comparative Guide to Crystallographic and Spectroscopic Techniques

    Executive Summary The physical form of an Active Pharmaceutical Ingredient (API) dictates its physicochemical properties, including solubility, dissolution rate, mechanical strength, and thermodynamic stability. For drug...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The physical form of an Active Pharmaceutical Ingredient (API) dictates its physicochemical properties, including solubility, dissolution rate, mechanical strength, and thermodynamic stability. For drug development professionals, selecting the optimal polymorph is not merely a regulatory requirement but a foundational pillar of clinical efficacy and intellectual property protection.

    This guide objectively compares the four primary analytical techniques used in solid-state characterization: Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , Solid-State NMR (ssNMR) , and Differential Scanning Calorimetry (DSC) . To provide a concrete, data-driven comparison, we utilize Carbamazepine (CBZ) —a blockbuster anticonvulsant notorious for its complex polymorphic landscape—as our model system[1].

    The Model System: Carbamazepine Polymorphism

    Carbamazepine serves as the gold standard for evaluating solid-state analytical techniques due to its enantiotropic and monotropic phase behaviors. CBZ exists in at least four anhydrous polymorphs (Forms I, II, III, and IV) and a dihydrate form[2],[1].

    • Form III is the commercially marketed form, thermodynamically stable at room temperature[1].

    • Form I is the high-temperature stable form[1].

    • Form II and Form IV are metastable and require highly controlled crystallization kinetics to isolate[3].

    Understanding the causality behind why and when to deploy specific analytical techniques is critical for preventing late-stage formulation failures, such as the unintended conversion of an anhydrous API to a hydrate during wet granulation.

    Comparative Analysis of Solid-State Techniques

    Single-Crystal X-Ray Diffraction (SCXRD): The Absolute Standard
    • Mechanism & Causality: SCXRD relies on the diffraction of X-rays by a single, well-ordered crystal to yield the exact 3D atomic coordinates, bond lengths, and absolute stereochemistry. In polymorphism, it reveals the specific hydrogen-bonding motifs (e.g., the anti-dimer vs. catemer motifs in CBZ polymorphs).

    • Performance vs. Alternatives: SCXRD is the only technique that provides an unambiguous, absolute structure. However, it requires a pristine crystal (typically >50 µm). It cannot guarantee that the single crystal analyzed is representative of the entire bulk powder batch.

    Powder X-Ray Diffraction (PXRD): The Bulk Workhorse
    • Mechanism & Causality: PXRD analyzes the diffraction pattern of a bulk powder. Because the powder contains crystallites in every possible orientation, it produces a 1D "fingerprint" of the crystal lattice (Bragg's Law).

    • Performance vs. Alternatives: Unlike SCXRD, PXRD validates the bulk purity of the API[2]. It is the primary tool for lot-to-lot release testing. However, PXRD struggles with highly amorphous samples or formulated tablets where excipients (like microcrystalline cellulose) obscure the API's diffraction peaks[4].

    Solid-State NMR (ssNMR): Probing Local Dynamics
    • Mechanism & Causality: ssNMR (specifically 13 C or 15 N CP-MAS) probes the local magnetic environment of specific nuclei. Because different crystal packing arrangements alter electron shielding, polymorphs yield distinct chemical shifts.

    • Performance vs. Alternatives: ssNMR does not require long-range crystalline order. It is vastly superior to PXRD for detecting amorphous content and can quantify specific polymorphs within intact, fully formulated tablets without interference from most excipients[4].

    Differential Scanning Calorimetry (DSC): Thermodynamic Mapping
    • Mechanism & Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It identifies melting points, glass transitions ( Tg​ ), and polymorphic conversions.

    • Performance vs. Alternatives: DSC is essential for determining whether polymorphs are enantiotropic (reversibly interconvertible) or monotropic. For example, standard DSC heating of CBZ Form III shows a melt-recrystallization event at ~175 °C to Form I, followed by a final melt at ~190 °C[3],[1]. To capture the true melting enthalpy of metastable forms without concurrent recrystallization, specialized rapid-heating DSC (up to 500 °C/min) must be employed[5].

    Quantitative Comparison: Carbamazepine Polymorphs

    The following table synthesizes the distinct crystallographic and thermodynamic signatures of CBZ polymorphs used to differentiate them during routine screening[2],[3],[1].

    PolymorphCrystal SystemKey PXRD Peaks (2θ)DSC Thermal Event (°C)Stability / Application Notes
    Form I Triclinic7.9°, 9.3°, 12.2°Final melt at 190–193 °CHigh-temperature stable form.
    Form II Trigonal8.6°, 13.2°, 18.5°Exothermic conversion to Form I at ~140 °CMetastable; isolated via rapid cooling.
    Form III Monoclinic15.2°, 15.8°, 27.5°Melt/recrystallization to Form I at 175–177 °CCommercially marketed form; RT stable.
    Dihydrate Orthorhombic8.9°, 12.2°, 15.7°Broad desolvation endotherm at 50–80 °CForms spontaneously in aqueous media.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

    Protocol 1: Bulk Phase Verification via PXRD

    Objective: Confirm the polymorphic purity of a bulk CBZ batch without inducing mechanochemical phase transitions.

    • Sample Preparation: Gently sieve the API powder through a 100-mesh screen. Causality: Aggressive grinding using a mortar and pestle imparts mechanical energy that can artificially convert metastable forms into stable forms.

    • Mounting: Load the powder onto a zero-background silicon holder. Causality: Zero-background holders prevent the amorphous "halo" typical of glass slides, drastically improving the signal-to-noise ratio for trace polymorph detection.

    • Data Acquisition: Scan from 5° to 40° 2θ using Cu Kα radiation (λ = 1.5406 Å) at a step size of 0.02° and a scan speed of 2°/min[2].

    • Self-Validation: Import the SCXRD .CIF file of the target polymorph from the Cambridge Structural Database (CSD). Generate a simulated powder pattern and overlay it with the empirical data. A >98% peak-position match validates bulk purity.

    Protocol 2: Rapid-Heating DSC for Metastable Polymorphs

    Objective: Determine the true melting enthalpy of metastable CBZ forms by bypassing concurrent recrystallization.

    • Sample Preparation: Accurately weigh 2–3 mg of the API into an aluminum pan. Crimp the lid and pierce a single pinhole. Causality: The pinhole allows residual moisture to escape; otherwise, internal pressure build-up acts as a hydrothermal bomb, artificially shifting phase transition temperatures.

    • Purge Gas: Utilize dry Nitrogen at 50 mL/min to prevent oxidative degradation at high temperatures.

    • Thermal Program: Instead of the standard 10 °C/min, ramp the temperature at 250–500 °C/min[5]. Causality: Rapid heating outpaces the kinetics of nucleation. This inhibits the exothermic recrystallization of Form III into Form I, allowing the isolation of the pure Form III melting endotherm[5].

    Decision Matrix: Solid-State Workflow

    SolidStateWorkflow A API Synthesis (e.g., Carbamazepine) B Primary Screening PXRD & DSC A->B C Polymorph Identified? B->C D SCXRD Absolute Structure C->D Single Crystals Available E ssNMR Bulk Phase & Dynamics C->E Powder / Amorphous F Formulation & Stability Testing D->F E->F

    Figure 1: Decision matrix for solid-state characterization of API polymorphs.

    Sources

    Validation

    Validating Enantiomeric Purity Using Chiral Chromatography: A Comparative Methodological Guide

    The determination of enantiomeric purity is a critical quality attribute in modern pharmaceutical development. Because biological systems are inherently chiral, the enantiomers of a racemic drug often exhibit drastically...

    Author: BenchChem Technical Support Team. Date: March 2026

    The determination of enantiomeric purity is a critical quality attribute in modern pharmaceutical development. Because biological systems are inherently chiral, the enantiomers of a racemic drug often exhibit drastically different pharmacokinetic and pharmacodynamic profiles. As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a deterministic process governed by thermodynamics, fluid dynamics, and molecular recognition.

    This guide objectively compares the performance of modern Chiral Stationary Phases (CSPs) and chromatographic modalities, providing a self-validating experimental framework for enantiomeric purity validation compliant with the latest regulatory standards[1].

    The Stationary Phase Dilemma: Immobilized vs. Coated Polysaccharide CSPs

    Polysaccharide-based CSPs (derivatized amylose and cellulose) remain the gold standard for chiral separations due to their broad enantiorecognition capabilities[2]. However, the architectural difference between coated and immobilized phases dictates their operational boundaries.

    Causality Behind the Chemistry

    Traditional Coated CSPs (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H) rely on the physical adsorption of the polysaccharide derivative onto a silica support. While they offer exceptional chiral recognition, they are inherently vulnerable to "prohibited solvents" (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) which dissolve and strip the chiral coating from the silica[2].

    Immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC) solve this by chemically bonding the polysaccharide selector to the silica matrix[2]. This immobilization confers universal solvent compatibility. The causality here is profound: by removing solvent restrictions, scientists can inject samples dissolved in strong solvents (preventing precipitation on the column) and utilize novel mobile phase modifiers (like chloroform or MTBE) to manipulate the steric environment and enhance selectivity ( α )[2].

    Table 1: Comparative Analysis of Polysaccharide CSPs
    ParameterCoated CSPs (e.g., OD-H, AD-H)Immobilized CSPs (e.g., IA, IB, IC)Causality / Impact on Method Development
    Attachment Mechanism Physical adsorption to silicaCovalent bonding to silica matrixDictates the physical robustness of the column under extreme conditions.
    Solvent Compatibility Strictly limited (Alkanes, Alcohols)Universal (All organic solvents)[2]Immobilized phases allow the use of "prohibited solvents" to optimize selectivity[2].
    Sample Solubility Often poor in permitted mobile phasesHigh (can dissolve samples in THF/DCM)Prevents on-column precipitation and peak distortion during high-concentration purity testing.
    Enantiorecognition Historically slightly higherMarginally lower but highly complementaryImmobilization slightly restricts the conformational flexibility of the polymer, altering the chiral cavity[2].

    The Modality Shift: Supercritical Fluid Chromatography (SFC) vs. HPLC

    While High-Performance Liquid Chromatography (HPLC) has historically dominated the field due to perceived robustness[3], Supercritical Fluid Chromatography (SFC) is now the premier modality for chiral separations[4].

    Causality Behind the Fluid Dynamics

    SFC utilizes supercritical carbon dioxide ( CO2​ ) combined with polar organic modifiers (e.g., methanol, ethanol). Supercritical CO2​ possesses a gas-like diffusivity and a liquid-like density. Because the viscosity of the mobile phase is significantly lower than in HPLC, the mass transfer kinetics between the mobile and stationary phases are accelerated. This flattens the van Deemter curve, allowing scientists to run columns at 3x to 5x higher flow rates without sacrificing theoretical plates ( N ) or resolution ( Rs​ )[4].

    Table 2: SFC vs. Normal-Phase HPLC for Chiral Separations
    ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Causality / Impact on Method Development
    Mobile Phase Viscosity Very LowHighLow viscosity in SFC reduces backpressure, allowing for longer columns or smaller particle sizes.
    Analysis Time 2 – 5 minutes15 – 45 minutesFaster mass transfer in SFC drastically increases laboratory throughput[4].
    Waste Generation Minimal (CO2 evaporates)High (Hexane/Heptane waste)SFC is a "green" technology, eliminating the cost and environmental hazard of alkane disposal.
    Resolution ( Rs​ ) Generally superiorStandardRapid kinetics in SFC sharpen peak shapes, directly increasing Rs​ for closely eluting enantiomers[4].

    Mechanistic Insights into Chiral Recognition

    Enantiomeric resolution is not magic; it is the result of transient, reversible diastereomeric complexes formed between the enantiomers and the CSP. This is governed by the Three-Point Interaction Model . For chiral recognition to occur, at least three simultaneous interactions (e.g., hydrogen bonding, π−π stacking, dipole-dipole, or steric fit) must occur between the CSP and the eutomer (the more retained enantiomer), while the distomer (the less retained enantiomer) can only achieve two or fewer optimal interactions.

    Mechanism CSP Chiral Stationary Phase (Polysaccharide Selector) Interaction1 Hydrogen Bonding CSP->Interaction1 Interaction2 Pi-Pi Stacking CSP->Interaction2 Interaction3 Dipole / Steric Fit CSP->Interaction3 E1 Eutomer (Strong Diastereomeric Complex) E2 Distomer (Weak Diastereomeric Complex) Interaction1->E1 Interaction1->E2 Interaction2->E1 Interaction2->E2 Interaction3->E1 Interaction3->E2

    Figure 1: The Three-Point Interaction Model dictating enantiomeric resolution on polysaccharide CSPs.

    Automated Method Development Workflow

    Given the complexity of chiral recognition, generic screening approaches are essential[3]. The modern workflow prioritizes immobilized CSPs and SFC to rapidly identify a "hit" (a preliminary separation), followed by systematic optimization.

    Workflow Start Sample Profiling (Solubility & pKa) Screening Primary SFC Screening (Immobilized CSPs: IA, IB, IC) Modifiers: MeOH, EtOH, IPA Start->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimization (Temp, Pressure, Additives) Decision->Optimize Yes Secondary Secondary Screening (Coated CSPs or Specialized) Decision->Secondary No Validate ICH Q2(R2) Validation (Specificity, LOQ, Linearity) Optimize->Validate Secondary->Decision

    Figure 2: Systematic chiral method development workflow prioritizing immobilized CSPs and SFC.

    Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

    A robust analytical method must be a self-validating system. When validating enantiomeric purity (where the goal is to quantify a trace distomer impurity in the presence of a massive eutomer peak), the protocol must strictly adhere to the [1].

    Below is the step-by-step methodology designed to prove the method is "fit for purpose"[1].

    Step 1: System Suitability Testing (SST) via Racemate Injection
    • Procedure: Inject a 50:50 racemic standard of the target compound at a nominal concentration (e.g., 1.0 mg/mL).

    • Causality & Self-Validation: This step validates the intrinsic resolving power of the column. If baseline resolution ( Rs​≥1.5 ) is not achieved here, the system cannot reliably differentiate the enantiomers. Any subsequent purity data generated would be mathematically invalid.

    Step 2: Specificity and Matrix Interference Assessment
    • Procedure: Inject a blank diluent, a placebo matrix (excipients only), and a stressed API sample (subjected to heat, light, or oxidation).

    • Causality & Self-Validation: Enantiomeric purity methods are highly susceptible to false positives. This step ensures that no achiral degradants, synthetic intermediates, or matrix peaks co-elute with the trace distomer. If an achiral impurity co-elutes with the distomer, the enantiomeric purity will be artificially underreported[1].

    Step 3: Sensitivity (LOD/LOQ) via 0.1% Spiking
    • Procedure: Prepare a solution of the pure eutomer (API) at the working concentration (e.g., 2.0 mg/mL). Spike this solution with exactly 0.10% (w/w) of the distomer.

    • Causality & Self-Validation: Pharmaceutical specifications often require enantiomeric purity to be ≥99.9% . The system must self-validate its ability to detect the distomer at this critical threshold. According to ICH Q2(R2), the method must demonstrate a Signal-to-Noise (S/N) ratio of ≥10 for the Limit of Quantitation (LOQ)[1]. Spiking directly into the eutomer matrix proves that the massive tail of the API peak does not swallow the trace impurity signal.

    Step 4: Linearity and Accuracy Across the Reportable Range
    • Procedure: Prepare a 5-point calibration curve of the distomer ranging from the LOQ (e.g., 0.05%) up to 150% of the specification limit (e.g., 0.15%). Calculate the correlation coefficient ( R2 ) and the y-intercept.

    • Causality & Self-Validation: This validates that the detector's response is directly proportional to the impurity concentration within the critical reporting range[1]. A non-linear response or a high y-intercept indicates detector saturation or column overload, requiring immediate dilution of the sample.

    References

    • Al-Othman, Z. A., Ali, I., Asim, M., & Khan, T. A. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening.
    • Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications.
    • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Official Guidelines.
    • Xia, C., et al. (2025). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.

    Sources

    Comparative

    A Researcher's Comparative Guide to FTIR Spectroscopy Peak Assignments for Amino and Ketone Groups

    For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for elucidating molecular structure. This guide provides an in-depth comparati...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for elucidating molecular structure. This guide provides an in-depth comparative analysis of the FTIR spectral signatures of two of the most common and important functional groups in organic and medicinal chemistry: the amino group (-NH₂) and the ketone group (C=O). Understanding the nuances of their respective vibrational frequencies, and how they are influenced by their molecular environment, is critical for accurate spectral interpretation and structural characterization.

    This guide moves beyond a simple recitation of peak locations. It delves into the causality behind spectral features, provides actionable experimental protocols, and is grounded in authoritative references to ensure scientific integrity. We will explore the characteristic absorbances of primary, secondary, and tertiary amines, compare them with the distinct stretching vibrations of conjugated and non-conjugated ketones, and examine the spectral landscape of molecules containing both moieties.

    The Vibrational Language of Amino and Ketone Groups

    FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. Both amino and ketone groups have characteristic vibrations that give rise to distinct peaks in the infrared spectrum.

    The Amino Group: A Tale of N-H Vibrations

    The key to identifying amino groups in an FTIR spectrum lies in the stretching and bending vibrations of the nitrogen-hydrogen (N-H) bond. The number and appearance of these peaks can differentiate between primary, secondary, and tertiary amines.

    • Primary Amines (-NH₂): These exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds. The presence of two peaks in this region is a strong indicator of a primary amine. Additionally, a characteristic N-H bending (scissoring) vibration appears in the 1650-1580 cm⁻¹ range.[1]

    • Secondary Amines (>NH): Having only one N-H bond, secondary amines show a single, generally weaker N-H stretching band in the 3500-3300 cm⁻¹ region. The N-H bending vibration is typically weak and often not observed.

    • Tertiary Amines (>N-): Since there are no N-H bonds in tertiary amines, they do not exhibit characteristic peaks in the N-H stretching region. The primary evidence for a tertiary amine is often the absence of these peaks, in conjunction with the presence of a C-N stretching vibration.

    The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range, while for aromatic amines, it appears at a higher frequency, between 1335-1250 cm⁻¹.[1]

    The Ketone Group: The Prominent Carbonyl Stretch

    The carbonyl (C=O) stretch of a ketone is one of the most characteristic and intense absorptions in an FTIR spectrum, typically appearing in the 1780-1650 cm⁻¹ range. Its exact position is highly sensitive to the molecular structure.

    • Saturated Aliphatic Ketones: These typically show a strong, sharp C=O stretching band around 1715 cm⁻¹.[2]

    • Conjugated Ketones: When the carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring (α,β-unsaturated ketones), the C=O stretching frequency is lowered by 25-30 cm⁻¹, appearing in the 1685-1666 cm⁻¹ range.[2][3] This shift is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group.

    Comparative Analysis: Distinguishing and Identifying Amino and Ketone Groups

    The following table summarizes the key FTIR peak assignments for amino and ketone groups, providing a quick reference for spectral interpretation.

    Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Key Characteristics
    Primary Amine (-NH₂) N-H Stretch3500-3300Two sharp to medium bands (asymmetric & symmetric)
    N-H Bend1650-1580Medium to strong, can be sharp
    C-N Stretch (Aliphatic)1250-1020Medium to weak
    C-N Stretch (Aromatic)1335-1250Strong
    Secondary Amine (>NH) N-H Stretch3500-3300One sharp, weak to medium band
    C-N Stretch (Aliphatic)1250-1020Medium to weak
    C-N Stretch (Aromatic)1335-1250Strong
    Tertiary Amine (>N-) N-H Stretch-Absent
    C-N Stretch (Aliphatic)1250-1020Medium to weak
    C-N Stretch (Aromatic)1335-1250Strong
    Saturated Ketone (C=O) C=O Stretch~1715Strong and sharp
    Conjugated Ketone (C=O) C=O Stretch1685-1666Strong and sharp, shifted to lower frequency
    Case Study: Molecules with Both Amino and Ketone Groups

    Analyzing the spectra of molecules containing both functional groups provides valuable insight into their interplay.

    • 4-Aminoacetophenone: This molecule contains a primary aromatic amine and a conjugated ketone. Its FTIR spectrum is expected to show:

      • Two N-H stretching bands for the primary amine around 3400-3200 cm⁻¹.

      • A strong C=O stretching band for the conjugated ketone around 1660 cm⁻¹.

      • An N-H bending vibration around 1600 cm⁻¹.

      • A strong C-N stretching band for the aromatic amine around 1300 cm⁻¹. The actual spectrum of 4-aminoacetophenone confirms these features, with N-H stretches observed around 3413 and 3334 cm⁻¹ and a C=O stretch at 1682 cm⁻¹.[4]

    • 5-Aminolevulinic Acid (5-ALA): This biomolecule contains a primary amine and a ketone, as well as a carboxylic acid. Its spectrum is more complex, but the characteristic peaks for the amino and ketone groups are still discernible. The FTIR spectrum of 5-ALA shows a C=O stretching vibration at 1719 cm⁻¹ (representing both the ketone and carboxylic acid carbonyls) and an N-H bending vibration at 1557 cm⁻¹.[5]

    Experimental Protocols for High-Quality FTIR Spectra

    The quality of an FTIR spectrum is highly dependent on proper sample preparation. Here are two common methods for analyzing solid and liquid samples.

    KBr Pellet Method for Solid Samples

    This is a traditional method for obtaining high-quality transmission spectra of solid samples.

    Workflow for KBr Pellet Preparation

    Step-by-Step Protocol:

    • Grind the Sample: Using an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample to a fine powder.[6]

    • Mix with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently but thoroughly mix with the ground sample.[6] It is crucial that the KBr is free of moisture, as water has strong infrared absorptions that can interfere with the sample spectrum.[7]

    • Load the Die: Transfer the mixture to a pellet die.

    • Press the Pellet: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[8]

    • Analyze: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

    Attenuated Total Reflectance (ATR) for Solids and Liquids

    ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.[9]

    Workflow for ATR-FTIR Analysis

    Step-by-Step Protocol:

    • Clean the ATR Crystal: Ensure the surface of the ATR crystal (often diamond or germanium) is clean. Wipe it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Apply the Sample:

      • Solids: Place a small amount of the powdered sample directly onto the ATR crystal.

      • Liquids: Place a single drop of the liquid sample onto the crystal.[10]

    • Apply Pressure (for solids): For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]

    • Analyze: Collect the FTIR spectrum.

    Conclusion: A Powerful Tool for Structural Elucidation

    FTIR spectroscopy is a powerful and versatile tool for the identification and characterization of organic molecules. By understanding the characteristic peak assignments for key functional groups like amines and ketones, and the factors that influence their vibrational frequencies, researchers can confidently interpret FTIR spectra to gain valuable insights into molecular structure. The ability to distinguish between primary, secondary, and tertiary amines, as well as conjugated and non-conjugated ketones, provides a level of detail that is crucial in drug discovery, materials science, and a wide range of chemical research. When combined with proper sample preparation and a solid foundation in spectroscopic principles, FTIR analysis becomes an indispensable part of the modern researcher's toolkit.

    References

    • Cromwell, N. H., Miller, F. A., Johnson, A. R., Frank, R. L., & Wallace, D. J. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337–3342. [Link]

    • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

    • Li, Y. S., & Chen, J. Y. (2003). Infrared spectral comparison of 5-aminolevulinic acid and its hexyl ester. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 23(5), 940–943. [Link]

    • National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

    • University of California, Los Angeles. (n.d.). IR: amines. [Link]

    • Wiley-VCH. (n.d.). A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. [Link]

    • ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. [Link]

    • Agilent Technologies. (n.d.). FTIR Sample Data and Sample Spectral Libraries Instructions. [Link]

    • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

    • Factors influencing vibration frequencies. (n.d.). Retrieved from [Link]

    • Rohman, A., & Che Man, Y. B. (2012). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. Foods, 1(1), 188–202. [Link]

    • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

    • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

    • SpectraBase. (n.d.). 4-Aminoacetophenone. [Link]

    • National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

    • University of California, Los Angeles. (n.d.). IR: ketones. [Link]

    • Wang, H., Liu, G., Zhang, X., Chen, S., & Yang, G. (2019). 5-Aminolevulinic acid promotes arachidonic acid biosynthesis in the red microalga Porphyridium purpureum. Biotechnology for Biofuels, 12, 26. [Link]

    • Stuart, B. H. (2004).
    • Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

    • Jain, S., Thomas, A., Zhuo, G.-Y., & Mazumder, N. (2022). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. In Infrared Spectroscopy. IntechOpen. [Link]

    • Agilent Technologies. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

    • OpenStax. (2023, September 20). 12.6 Infrared Spectroscopy. In Organic Chemistry. [Link]

    • LibreTexts Chemistry. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

    • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

    • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

    • Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved from [Link]

    • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

    • ResearchGate. (n.d.). Fluorometric measurement of 5-aminolevulinic acid in serum. [Link]

    • GSC Biological and Pharmaceutical Sciences. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. [Link]

    • Frontiers in Bioengineering and Biotechnology. (2021). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Comparative Stability of Free Base vs. Salt Forms

    Introduction: The Critical Decision of Form Selection in Drug Development In the journey of a drug molecule from discovery to a marketable therapeutic, one of the most pivotal decisions is the selection of its physical f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Critical Decision of Form Selection in Drug Development

    In the journey of a drug molecule from discovery to a marketable therapeutic, one of the most pivotal decisions is the selection of its physical form. More than 50% of all small-molecule drugs are administered as salts.[1][2] This choice, primarily between the active pharmaceutical ingredient (API) in its free base (or free acid) form versus a salt form, has profound and lasting implications for a drug's stability, bioavailability, and manufacturability.[1][3] An incorrect choice can lead to failed batches, compromised therapeutic efficacy, and significant delays in development timelines.

    This guide provides drug development professionals with a comprehensive framework for conducting and interpreting a comparative stability study between a free base and its salt form. We will delve into the fundamental physicochemical principles, present detailed experimental protocols, and offer insights into data interpretation, empowering you to make data-driven decisions for your drug candidate. The stability of a drug is a cornerstone of its quality, safety, and efficacy, a principle underscored by the International Council for Harmonisation (ICH) through its foundational Q1 guidelines on stability testing.[4]

    Fundamental Principles: Why Form Matters

    The decision to develop a free base or a salt is not arbitrary; it is rooted in the fundamental physicochemical properties of the API. A salt is the product of a neutralization reaction between an acidic or basic drug and a suitable counter-ion.[3] This seemingly simple conversion can dramatically alter the molecule's properties.

    • Solubility and Dissolution: The most common reason for salt formation is to enhance solubility and dissolution rate.[5][6] Many free bases are poorly soluble in water, which can limit their absorption in the body. By forming a salt, the ionization state of the molecule is altered, often leading to a significant increase in aqueous solubility.[7][8]

    • Chemical Stability: Salt formation can significantly improve an API's chemical stability by protecting labile functional groups.[3][5][9] For instance, protonating a reactive amine group by forming a hydrochloride salt reduces its nucleophilicity, thereby inhibiting degradation pathways like oxidation or cyclization.[10] Conversely, an inappropriate salt can introduce instability. For example, the maleate salt of amlodipine was found to be unstable as maleic acid created a microenvironment that led to degradation.[11]

    • Solid-State Properties (Hygroscopicity & Polymorphism): The solid-state characteristics of an API are critical.

      • Hygroscopicity: This is the tendency of a substance to attract and hold water molecules from the surrounding environment.[12][13] High hygroscopicity is generally undesirable as absorbed moisture can act as a plasticizer, increasing molecular mobility and accelerating chemical degradation.[10][12] Salt forms can be more or less hygroscopic than the free base, making this a critical parameter to evaluate.[1][5]

      • Polymorphism: This refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have different stabilities, solubilities, and melting points.[14] Salt formation can sometimes lead to more stable and less complex polymorphic landscapes, which is advantageous for robust manufacturing.[1][5]

    • pKa and the "Rule of Two": The stability of a salt is heavily dependent on the difference between the pKa of the API and its counter-ion. A common guideline, often called the "rule of two" or "rule of three," suggests that for a stable salt to form, the pKa difference between the acid and base should be greater than 2-3 units.[5][11][15] This ensures a more complete proton transfer and a more stable ionic interaction.

    Designing the Comparative Stability Study

    A well-designed stability study provides the necessary data to select the optimal form of the API. The study must be comprehensive, comparing the free base and the chosen salt form under a variety of stress conditions. The overall objective is to provide evidence on how the quality of the drug substance changes over time under the influence of temperature, humidity, and light.

    Experimental Workflow

    The following diagram outlines a typical workflow for a comparative stability study.

    G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Analysis & Interpretation API_FB API Free Base (≥3 Batches) T0_Char T=0 Full Characterization (Purity, Assay, Physical Properties) API_FB->T0_Char API_S API Salt Form (≥3 Batches) API_S->T0_Char Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) T0_Char->Forced_Deg ICH_Stab ICH Stability Chambers (Long-term & Accelerated) Analysis Timepoint Analysis (HPLC, LC-MS, etc.) Forced_Deg->Analysis ICH_Stab->Analysis Data_Comp Data Comparison & Interpretation Analysis->Data_Comp Form_Select Final Form Selection Data_Comp->Form_Select

    Caption: Workflow for a comparative API stability study.

    Forced Degradation (Stress Testing)

    Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[16][17][18] The goal is to achieve 5-20% degradation of the API to ensure that degradation products can be reliably detected.[17][19][20]

    Protocol: Forced Degradation Study

    • Sample Preparation: Prepare separate solutions of the API free base and the API salt form, typically at a concentration of 1 mg/mL.[19] Also, prepare a placebo (if for a drug product) and a control sample (unstressed API) for comparison.

    • Acid Hydrolysis:

      • Rationale: To assess stability in acidic conditions, simulating the gastric environment.

      • Procedure: Add 0.1 M HCl to the sample solutions. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Neutralize the solution before analysis.[20]

    • Base Hydrolysis:

      • Rationale: To assess stability in alkaline conditions.

      • Procedure: Add 0.1 M NaOH to the sample solutions. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidation:

      • Rationale: To evaluate susceptibility to oxidative degradation.

      • Procedure: Add a solution of 3% hydrogen peroxide (H₂O₂) to the sample solutions.[19] Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation:

      • Rationale: To assess the impact of high temperature on the solid API.

      • Procedure: Store solid samples of the free base and salt form in an oven at an elevated temperature (e.g., 80°C).[19] Samples should be analyzed at various time points.

    • Photostability:

      • Rationale: To determine if the API is sensitive to light.

      • Procedure: Expose both solid and solution samples to a light source according to ICH Q1B guidelines.[19][21] This typically involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[19] A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: At each time point, analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[22] Use techniques like mass spectrometry (MS) to identify major degradation products.[16][22]

    Long-Term and Accelerated Stability Studies

    These studies, governed by ICH Q1A(R2) guidelines, are designed to predict the shelf life of the drug substance under recommended storage conditions.[21][23][24]

    Protocol: ICH Stability Study

    • Batch Selection: Use at least three primary batches of both the free base and the salt form. The batches should be representative of the material that will be produced at a commercial scale.

    • Packaging: Store the samples in the proposed container closure system.

    • Storage Conditions: Place the samples into calibrated stability chambers set to the following ICH conditions[23]:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Schedule: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[16]

    • Analysis: At each pull point, perform a full suite of tests including:

      • Assay (potency)

      • Purity (quantification of impurities and degradation products)

      • Appearance

      • Hygroscopicity (at T=0 and end of study)

      • Water content

      • Polymorphic form (e.g., by XRD or DSC)

    Interpreting the Data: A Comparative Analysis

    The data gathered from these studies must be systematically compared to make an informed decision.

    Data Presentation

    Summarize the quantitative data in tables for clear comparison.

    Table 1: Example Forced Degradation Results (% Degradation)

    Stress ConditionAPI Free BaseAPI Salt FormRationale for Difference
    0.1 M HCl, 60°C, 48h15.2%3.5%The salt form protects a hydrolyzable group.
    0.1 M NaOH, 60°C, 48h8.9%9.5%Similar degradation, pathway likely unaffected by form.
    3% H₂O₂, RT, 24h11.5%1.8%The protonated amine in the salt is less susceptible to oxidation.[10]
    Solid, 80°C, 7 days4.1%0.9%The salt form has a higher melting point and greater crystal lattice energy.[6]
    Photostability (ICH Q1B)6.7%6.5%Photodegradation pathway is independent of the ionization state.

    Table 2: Example 6-Month Accelerated Stability Data (40°C/75% RH)

    ParameterAPI Free BaseAPI Salt FormCommentary
    Assay 96.8%99.2%Significant loss of potency in the free base.
    Total Impurities 3.1%0.75%The salt form shows superior chemical purity under stress.
    Appearance Yellowish powder, clumpingWhite powder, free-flowingFree base shows color change and physical instability (clumping).
    Water Content 6.2%1.5%The free base is significantly more hygroscopic, leading to degradation.[12]
    Polymorphic Form UnchangedUnchangedBoth forms are physically stable with respect to polymorphism.
    Visualizing Degradation

    Understanding the degradation pathways is a key outcome of forced degradation studies.[16][20]

    G cluster_0 Degradation of Free Base cluster_1 Stability of Salt Form API_FB API Free Base (Reactive Amine) Impurity_A Oxidative Impurity A API_FB->Impurity_A H₂O₂ Impurity_B Hydrolytic Impurity B API_FB->Impurity_B Acid/Heat API_S API Salt Form (Protonated Amine) API_S->API_S Stable to H₂O₂

    Caption: Conceptual API degradation pathways.

    Making the Final Decision

    The choice between the free base and the salt form should be based on a holistic evaluation of all data:

    • Chemical Stability: The primary consideration. The form that shows the least degradation across all stress conditions is generally preferred.[5]

    • Physical Stability: The preferred form should be non-hygroscopic (or have manageable hygroscopicity) and exhibit a stable, single polymorphic form under manufacturing and storage conditions.[1]

    • Manufacturability: Properties like flowability and compressibility, which are often superior in crystalline salts, are important for developing a robust manufacturing process.[5]

    • Biopharmaceutical Properties: While stability is key, the chosen form must also have adequate solubility and permeability to achieve the desired therapeutic effect.[1][9]

    In some cases, the free base may prove to be the better candidate if salt forms are highly hygroscopic or polymorphic.[1] The decision must be a balanced one, weighing all relative merits.[1]

    Conclusion and Strategic Recommendations

    The selection of a free base versus a salt form is a multi-faceted decision that should be made early in the drug development process. A systematic and rigorous comparative stability study, grounded in the principles of ICH guidelines, is non-negotiable. By thoroughly investigating the chemical, physical, and solid-state stability under stressed and accelerated conditions, development teams can select the form with the highest probability of success. This data-driven approach not only satisfies regulatory requirements but also mitigates risk, prevents costly late-stage failures, and ultimately accelerates the delivery of safe and effective medicines to patients.

    References

    • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
    • Stability tests according to ICH Q1A (R2). (2012). Memmert.
    • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). LinkedIn.
    • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Trend in Scientific Research and Development.
    • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (PPTX). Slideshare.
    • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). European Medicines Agency.
    • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Online Press.
    • Salt Selection in Drug Development. (2026). Pharmaceutical Technology.
    • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). The British Journal of Cardiology.
    • A practical guide to forced degradation and stability studies for drug substances. SGS.
    • Analytical Techniques for the Assessment of Drug Stability. (Request PDF).
    • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
    • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000).
    • Critical Factors in the Stability of Pharmaceutical Solid Forms. (2025). Solitek Pharma. [Link]

    • Sop for force degrad
    • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
    • Solid State Considerations for Early Development. (2015). American Pharmaceutical Review.
    • Analytical Techniques In Stability Testing. (2025).
    • Forced Degradation Study as per ICH Guidelines: Wh
    • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). Journal of Pharmaceutical Sciences.
    • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research.
    • Physical stability of salts of weak bases in the solid-state. (2010). Journal of Pharmaceutical Sciences.
    • Physical Stability of Salts of Weak Bases in the Solid-State. (Request PDF).
    • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem.
    • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
    • How to Predict API Stability and Degradation from Its Chemical Structure. (2024). The Pharma Guidance.
    • Improving API Solubility by Salt and Cocrystal Form
    • Free Base vs Salt Form Reference Standards. (2022). Pharmaguideline Forum.
    • Hygroscopicity of pharmaceutical crystals. University of Minnesota Digital Conservancy.
    • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
    • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
    • When and why should my API be a new crystalline polymorph, amorphous, a co-crystal, or an altern
    • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.

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    Comparative

    A Senior Application Scientist's Guide to Elemental Analysis and Purity Assay Validation Protocols

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the rigorous assessment of elemental impurities and the precise determination of product p...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development and manufacturing, the rigorous assessment of elemental impurities and the precise determination of product purity are not merely regulatory hurdles; they are fundamental pillars of patient safety and product efficacy. This guide, crafted from a field-proven perspective, eschews rigid templates to provide an in-depth, logical framework for establishing and validating robust analytical protocols. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

    Part 1: Elemental Impurity Analysis: A Risk-Based Approach

    The paradigm for controlling elemental impurities has shifted from the antiquated 'heavy metals' test to a modern, risk-based approach as outlined by the International Council for Harmonisation (ICH) Q3D guideline and adopted by regulatory bodies worldwide, including the United States Pharmacopeia (USP) with chapters <232> and <233>.[1][2][3][4][5][6][7] The core principle is to control elemental impurities that could be introduced into the drug product from various sources, such as raw materials, catalysts, manufacturing equipment, and container closure systems.[7][8][9]

    Choosing the Right Analytical Technology: ICP-OES vs. ICP-MS

    The USP <233> explicitly recommends Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of elemental impurities.[2][10][11][12][13] While Atomic Absorption Spectroscopy (AAS) is a viable and more cost-effective alternative for certain applications, it often falls short in the context of comprehensive elemental impurity screening due to its single-element analysis nature and lower sensitivity for some elements.[14][15][16]

    FeatureICP-OES (Procedure 1 in USP <233>)ICP-MS (Procedure 2 in USP <233>)Atomic Absorption Spectroscopy (AAS)
    Principle Measures the wavelength and intensity of light emitted by elements in a plasma.Measures the mass-to-charge ratio of ions created in a plasma.Measures the absorption of light by ground-state atoms in a flame or graphite furnace.
    Sensitivity Parts per billion (ppb)Parts per trillion (ppt) to parts per quadrillion (ppq)[15]Parts per million (ppm) to low ppb[14]
    Throughput High (simultaneous multi-element analysis)High (simultaneous multi-element analysis)Low (typically single-element analysis)[14]
    Interferences Spectral interferences are common but can often be corrected.Isobaric and polyatomic interferences can occur but can be mitigated with collision/reaction cells.[16]Chemical and matrix interferences can be significant.
    Cost ModerateHighLow[14][15]
    Typical Application Suitable for elements with higher permitted daily exposure (PDE) values.The gold standard for trace and ultra-trace level impurities with low PDE values.[14][17]Routine analysis of a limited number of specific elements.[15]

    Expert Insight: The choice between ICP-OES and ICP-MS is dictated by the specific elemental impurities of concern and their corresponding PDE values as defined in ICH Q3D and USP <232>.[2][18][19] For a comprehensive risk assessment, ICP-MS is the superior choice due to its exceptional sensitivity, which is crucial for monitoring highly toxic elements with very low limits, such as Cadmium, Lead, Arsenic, and Mercury.[14][17]

    Elemental Analysis Workflow

    Elemental_Analysis_Workflow cluster_0 Phase 1: Risk Assessment (ICH Q3D) cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Method Validation (USP <233>) cluster_3 Phase 4: Routine Analysis & Reporting A Identify Potential Sources of Elemental Impurities B Evaluate Toxicity Data and Establish PDEs A->B C Conduct Risk Assessment B->C D Select Analytical Technique (ICP-MS/ICP-OES) C->D If risk is identified E Develop Sample Preparation Protocol (e.g., Microwave Digestion) D->E F Optimize Instrumental Parameters E->F G Specificity F->G H Accuracy (Spike Recovery) G->H I Precision (Repeatability) H->I J Linearity & Range I->J K Robustness J->K L Perform System Suitability K->L M Analyze Samples L->M N Report Results vs. PDE Limits M->N

    Caption: A risk-based workflow for elemental impurity analysis.

    Validation Protocol for Elemental Analysis (per USP <233>)

    A robust validation protocol ensures the analytical procedure is suitable for its intended purpose.[1][10][11]

    1. Sample Preparation: The goal of sample preparation is to quantitatively transfer the elemental impurities from the sample matrix into a solution suitable for analysis. Closed-vessel microwave digestion is the preferred method as it minimizes the loss of volatile elements and ensures complete digestion of the sample matrix.[10][11][12][13]

    Experimental Protocol: Closed-Vessel Microwave Digestion

    • Accurately weigh approximately 0.5 g of the sample into a clean, inert microwave digestion vessel.

    • Carefully add a suitable volume of a strong acid or a mixture of acids (e.g., 10 mL of nitric acid). The choice of acid depends on the sample matrix.

    • For recovery studies, spike separate sample preparations with known concentrations of the target elements at 50%, 100%, and 150% of the PDE-based concentration.

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature and pressure according to a validated program suitable for the sample matrix.

    • After cooling, carefully open the vessels and dilute the digested solution to a final volume with deionized water.

    • The resulting solution is now ready for analysis by ICP-OES or ICP-MS.

    2. Validation Parameters:

    ParameterPurposeTypical Acceptance Criteria (per USP <233>)
    Specificity To demonstrate that the method can unequivocally assess the target elements in the presence of other components in the sample matrix.The method should be able to resolve and quantify the target elements from matrix interferences.
    Accuracy To determine the closeness of the test results to the true value.Spike recovery for each target element should be between 70% and 150% at each concentration level (50%, 100%, and 150% of the limit).[10]
    Precision (Repeatability) To assess the variability of the method over a short interval of time with the same analyst and equipment.The relative standard deviation (RSD) of six independent sample preparations should be ≤ 20%.
    Linearity & Range To demonstrate a proportional relationship between the measured response and the concentration of the analyte over a specified range.A minimum of three concentrations spanning 50% to 150% of the target limit should be used. The correlation coefficient (r²) should be ≥ 0.99.
    Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.The results should remain within the acceptance criteria when parameters like acid concentration or instrument settings are slightly varied.

    Part 2: Purity Assay Validation: Ensuring Identity, Strength, and Quality

    Purity assays are quantitative tests that determine the content of the active pharmaceutical ingredient (API) and quantify any impurities present. The validation of these methods is governed by ICH Q2(R1) and the recently updated ICH Q2(R2) guidelines.[20][21][22][23][24]

    Chromatographic Techniques: The Workhorses of Purity Analysis

    High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for purity analysis in the pharmaceutical industry.[25][26][27]

    FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
    Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
    Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
    Derivatization Often not required, but can be used to enhance detection.May be required for polar or non-volatile compounds to increase volatility and improve peak shape.[26]
    Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence, Refractive Index (RI).Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD), Electron Capture Detector (ECD).
    Typical Use Cases Assay of APIs, related substances, degradation products, and chiral purity.[28][29]Analysis of residual solvents, volatile impurities, and certain raw materials.[27][30]

    Expert Insight: The choice between HPLC and GC is primarily determined by the physicochemical properties of the analyte and its potential impurities. HPLC is the more versatile technique, applicable to a broader range of pharmaceutical compounds. GC is indispensable for the analysis of volatile and semi-volatile impurities, particularly residual solvents, which are a critical quality attribute.

    Purity Assay Validation Workflow

    Purity_Assay_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Use & Lifecycle Management A Define Analytical Target Profile (ATP) B Select Chromatographic Technique (HPLC/GC) A->B C Optimize Separation Conditions (Column, Mobile/Gas Phase, Temperature, etc.) B->C D Specificity / Selectivity C->D E Linearity D->E F Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ (for impurities) H->I J Robustness I->J K System Suitability Testing (SST) J->K L Sample Analysis (Release, Stability) K->L M Method Monitoring & Re-validation (if needed) L->M

    Caption: A systematic workflow for purity assay validation.

    Validation Protocol for Chromatographic Purity Assays (per ICH Q2)

    A comprehensive validation protocol for a purity assay must demonstrate that the method is suitable for its intended purpose, which includes both quantifying the main component and any significant impurities.[25][31][32][33]

    Experimental Protocol: HPLC Purity Assay Validation

    • Specificity:

      • Analyze a placebo (all formulation components except the API) to demonstrate no interference at the retention time of the API and its known impurities.

      • Perform forced degradation studies (acid, base, oxidation, heat, light) on the API to generate potential degradation products.[34] The method must be able to resolve the API peak from all degradation product peaks.

    • Linearity:

      • Prepare a series of at least five standard solutions of the API and known impurities at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 120% or 150% of the target assay concentration.[21][31]

      • Inject each solution and plot the peak area against the concentration.

    • Accuracy:

      • Prepare spiked samples by adding known amounts of API and impurities to a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[21][31]

      • Analyze these samples and calculate the percent recovery.

    • Precision:

      • Repeatability (Intra-assay precision): Perform at least six replicate analyses of a single homogeneous sample at 100% of the target concentration.[25]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ) (for impurities):

      • Determine the lowest concentration of an impurity that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. This is often established based on a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[28][33]

    • Robustness:

      • Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) to assess the impact on the results.[31]

    3. Validation Parameters and Acceptance Criteria:

    ParameterPurposeTypical Acceptance Criteria (ICH Q2)
    Specificity To ensure the method measures only the desired analyte, free from interference from excipients, impurities, or degradation products.[21][31]The peak for the analyte of interest should be pure and well-resolved from other peaks.
    Linearity To demonstrate a proportional relationship between response and concentration over the intended range.[21][31]Correlation coefficient (r²) ≥ 0.995.[26]
    Accuracy To measure the agreement between the experimental value and the true value.[21][31]For assay: 98.0% - 102.0% recovery.[22][31][35] For impurities: 80.0% - 120.0% recovery is often acceptable.[31]
    Precision (RSD) To demonstrate the closeness of agreement between a series of measurements.[21][31]Repeatability: ≤ 1.0% for assay; may be higher for impurities.[26] Intermediate Precision: ≤ 2.0% for assay.[26]
    Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[21]For assay: 80% - 120% of the test concentration.[21][24] For impurities: From LOQ to 120% of the specification limit.[21][24]
    LOD & LOQ To determine the lowest amount of analyte that can be detected and quantified, respectively.[31]LOD: Signal-to-Noise ratio ≥ 3:1.[28] LOQ: Signal-to-Noise ratio ≥ 10:1.[28]
    Robustness To ensure the method is reliable during normal use with minor variations in parameters.The results should remain within the system suitability criteria.

    Conclusion

    The validation of elemental analysis and purity assays is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By understanding the principles behind the regulatory guidelines and making informed decisions about analytical technologies and validation protocols, researchers and drug development professionals can build a robust framework for quality control. This guide provides a logical, experience-based approach to designing and implementing these critical validation activities, ensuring that the data generated is reliable, defensible, and ultimately, protective of public health.

    References

    • <233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). (n.d.).
    • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). (n.d.).
    • <233> Elemental Impurities—Procedures - US Pharmacopeia (USP). (n.d.).
    • <232> Elemental Impurities - Limits - US Pharmacopeia (USP). (n.d.).
    • Harmonized Standard For USP <233> Elemental Impurities—Procedures Adopted. (2025, May 5).
    • Elemental Impurities in Drug Products Guidance for Industry. (2018, August 1). U.S. Food and Drug Administration.
    • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent.
    • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). (n.d.).
    • USP <232> Elemental Impurities—Limits - Analytik Jena. (n.d.).
    • USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. (n.d.).
    • Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager. (2025, March 6).
    • General Chapters Elemental Impurities–Limits and Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018 | USP-NF. (2017, November 17).
    • HPLC Method Validation: Key Parameters and Importance - assayprism.com. (n.d.).
    • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. (n.d.).
    • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (n.d.).
    • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
    • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
    • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
    • ICP-MS vs. AAS - Which Technique to Choose - Drawell. (2023, September 25).
    • Elemental Impurities in Drug Products; Guidance for Industry; Availability - Federal Register. (2018, August 8).
    • Analytical method validation: A brief review. (2022, November 8).
    • Elemental analysis according to ICH Q3D guidelines - Interlabor.ch. (n.d.).
    • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
    • ICH Q3D Elemental Impurities – What are the Requirements? - West. (n.d.).
    • Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon. (n.d.).
    • Elemental analysis according to ICH Q3D - currenta. (n.d.).
    • Method categories according to the ICH Q2(R1). (2018, May 11).
    • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment - Intertek. (n.d.).
    • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
    • ICP-OES, ICP-MS and AAS Techniques Compared - HORIBA. (n.d.).
    • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. (n.d.).
    • Comparative analysis of ICP-MS and AAS methods for determination of arsenic in clevidipine butyrate. (2025, June 30).
    • A Comparative Guide to Chromatographic Purity Validation of 1,3-Cyclohexanedimethanamine - Benchchem. (n.d.).
    • Conducting GC Method Validation Using High Accuracy Standards - Environics. (2024, August 23).
    • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.).

    Sources

    Validation

    Analytical Superiority in Forensic Metrology: Characterizing the 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone Reference Standard

    Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Compound: 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (CAS: 1270504-64-7) The Causality of Rigorous Characterization 1-Amino-1-(5-c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Compound: 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (CAS: 1270504-64-7)

    The Causality of Rigorous Characterization

    1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is an α -amino ketone. Structurally, it is a regioisomer of substituted synthetic cathinones (which are β -keto amphetamines). In forensic toxicology and pharmaceutical impurity profiling, distinguishing an "isocathinone" (where the amine is at the α -position relative to the aryl ring) from a true cathinone (where the ketone is at the α -position) presents a critical analytical challenge.

    Because these two regioisomers share identical exact masses and exhibit highly similar electron ionization (EI) mass spectra and collision-induced dissociation (CID) pathways, standard LC-MS/MS or GC-MS screening often leads to false identifications 1. Furthermore, α -amino ketones are highly thermally labile, meaning they undergo oxidative degradation in high-temperature GC inlets, complicating spectral interpretation 2.

    To ensure absolute analytical certainty, laboratories must utilize Certified Reference Materials (CRMs) manufactured under ISO 17034 accreditation. These CRMs rely on a self-validating network of orthogonal techniques—specifically 2D Nuclear Magnetic Resonance (NMR) for regiochemical proof and quantitative NMR (qNMR) for metrological traceability 3.

    Performance Comparison Guide: CRM vs. Alternatives

    When sourcing reference standards for isomeric compounds, the grade of the material directly impacts the reliability of downstream casework. Table 1 objectively compares our ISO 17034 CRM against standard commercial grades and in-house synthesized materials [[4]]().

    Table 1: Reference Standard Grade Comparison

    ParameterISO 17034 CRM (Recommended)Standard Commercial GradeIn-House Synthesis
    Isomeric Verification Definitive. Verified via 2D HSQC/HMBC NMR.Ambiguous. Often relies only on 1H-NMR or LC-MS.Variable. Requires extensive self-validation.
    Purity Assignment Absolute. qNMR traceable to SI units (NIST SRM).Relative. LC-UV area % (ignores non-UV absorbing salts).Relative. Prone to unquantified synthesis by-products.
    Thermal Stability Characterized. GC-MS derivatization protocols provided.Unknown. Often degrades during standard GC-MS runs.Unknown.
    Regulatory Compliance Fully compliant with ISO/IEC 17025 workflows.Not fit for quantitative forensic casework.Requires extensive internal documentation.

    Self-Validating Experimental Protocols

    To establish a self-validating system, our characterization workflow uses orthogonal techniques where the limitations of one method are resolved by the strengths of another.

    Protocol A: Regiochemical Assignment via 2D NMR

    The Causality: LC-HRMS can confirm the exact mass formula ( C10​H12​ClNO2​ ), but it cannot pinpoint whether the carbonyl is at the C1​ or C2​ position on the propyl chain. We utilize Heteronuclear Multiple Bond Correlation (HMBC) NMR. By mapping the 3JCH​ coupling between the α -proton and the carbonyl carbon, we definitively prove the isocathinone structure [[1]]().

    Methodology:

    • Sample Preparation: Dissolve 15 mg of the reference standard and 5 mg of Maleic Acid (Internal Standard for qNMR) in 0.6 mL of DMSO−d6​ containing 0.1% TMS.

    • 1D Acquisition: Acquire 1H NMR (600 MHz) and 13C NMR (150 MHz) spectra to identify all proton and carbon environments.

    • 2D HMBC Acquisition: Run the HMBC sequence. Locate the signal for the α -CH proton (typically ~4.8 ppm).

    • Data Interpretation: Observe the cross-peak between the α -CH proton and the carbonyl carbon (~205 ppm). The presence of this specific coupling confirms the amine is on C1​ and the ketone is on C2​ .

    • qNMR Validation: Calculate absolute purity by comparing the integral of the target compound's isolated signal against the Maleic Acid internal standard [[3]]().

    G A 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone B LC-HRMS Analysis A->B C Exact Mass Confirmed (Isomeric Ambiguity) B->C [M+H]+ 214.0631 m/z D 1D & 2D NMR (HSQC/HMBC) C->D Requires Structural Elucidation E Regiochemical Assignment (Isocathinone vs Cathinone) D->E Carbonyl-Amine Position F ISO 17034 Certified Reference Material E->F Purity & Identity Verified

    Workflow for the structural elucidation and certification of isocathinone reference standards.

    Protocol B: Artifact-Free GC-MS Analysis via Derivatization

    The Causality: When injected directly into a GC inlet at 250°C, α -amino ketones undergo rapid thermal degradation (oxidative loss of two hydrogens), producing artifact peaks that mimic enamines 2. To prevent this, we chemically stabilize the primary amine using Pentafluoropropionic Anhydride (PFPA) derivatization prior to analysis.

    Methodology:

    • Extraction: Transfer 100 µL of a 1 mg/mL standard solution into a glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 50 µL of ethyl acetate and 50 µL of PFPA reagent.

    • Incubation: Cap the vial and incubate at 60°C for 30 minutes to drive the acylation of the primary amine to completion.

    • Reconstitution: Evaporate the excess reagent to dryness under nitrogen and reconstitute the residue in 100 µL of ethyl acetate.

    • Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Column: HP-5MS). The resulting chromatogram will yield a stable, artifact-free peak with clear fragmentation.

    G Sample Isocathinone Standard Direct Direct GC-MS Sample->Direct Deriv PFPA Derivatization Sample->Deriv Degradation Thermal Degradation (Poor Spectra) Direct->Degradation High Temp Inlet Stable Stable Elution (Clear Fragmentation) Deriv->Stable Stabilized Amine

    Impact of derivatization on the GC-MS analysis of thermally labile alpha-amino ketones.

    Quantitative Data Summary

    The table below summarizes the expected quantitative analytical data for the fully characterized 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone CRM, providing baseline metrics for instrument calibration.

    Table 2: Key Diagnostic Analytical Data

    Analytical TechniqueTarget ParameterExpected Value / Diagnostic Signal
    LC-HRMS (ESI+) Exact Mass [M+H]+ 214.0631 m/z ( Δ < 2 ppm)
    1H-NMR ( DMSO−d6​ ) α -CH Proton Shift~4.8 - 5.1 ppm (singlet/broad, depending on salt form)
    13C-NMR ( DMSO−d6​ ) Carbonyl ( C2​ ) Shift~204 - 206 ppm
    2D-HMBC NMR Regiochemical ProofCross-peak between α -CH (~4.8 ppm) and C2​ (~205 ppm)
    GC-MS (EI, Derivatized) Base Peak (PFPA deriv.)m/z corresponding to [Ar−CH(NH−PFPA)]+ fragment

    Sources

    Safety & Regulatory Compliance

    Safety

    1-Amino-1-(5-chloro-2-methoxyphenyl)acetone proper disposal procedures

    As a Senior Application Scientist, I approach chemical management not just as a regulatory hurdle, but as a critical extension of the scientific method. The compound 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (CAS: 1270...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach chemical management not just as a regulatory hurdle, but as a critical extension of the scientific method. The compound 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone (CAS: 1270504-64-7)[1] presents specific handling and disposal challenges due to its unique structural motifs: an alpha-amino ketone backbone coupled with a chlorinated aromatic ring.

    Proper disposal is not merely about compliance; it is about preventing uncontrolled environmental release, avoiding dangerous cross-reactions in waste streams, and optimizing laboratory operational costs. Below is the authoritative, step-by-step guidance for managing this chemical safely.

    Mechanistic Rationale for Disposal Strategies

    To understand how to dispose of this compound, we must first understand why it behaves the way it does. Every protocol in your laboratory should be grounded in chemical causality.

    • The Halogenated Aromatic Ring (The Chlorine Atom): The presence of the 5-chloro substituent dictates that this compound, and any solvent it is dissolved in, must be strictly segregated into Halogenated Organic Waste streams. Combusting chlorinated organics at standard, low incinerator temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, environmental regulations mandate that halogenated waste be processed in specialized, high-temperature RCRA-licensed incinerators equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[2]. Mixing even trace amounts of this compound into a non-halogenated waste carboy converts the entire volume into halogenated waste, drastically increasing your facility's disposal costs.

    • The Alpha-Amino Ketone Moiety: Free base alpha-amino ketones are notoriously unstable. They readily undergo base-catalyzed intermolecular condensation to form dihydropyrazines, which subsequently oxidize to pyrazines. This dimerization is exothermic. Therefore, this compound is typically synthesized and handled as a hydrochloride (HCl) salt. When disposing of aqueous washes containing this compound, the waste stream must be kept slightly acidic to neutral to prevent unexpected precipitation or exothermic dimerization in the waste carboy.

    Step-by-Step Methodologies

    Protocol 1: Routine Waste Segregation and Accumulation

    This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines, specifically addressing Satellite Accumulation Areas (SAAs)[3].

    • Source Segregation: Place all reaction filtrates, organic solvent washes (e.g., dichloromethane, ethyl acetate), and unused 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone into a designated carboy strictly labeled for "Halogenated Organic Waste."

    • Aqueous Waste Verification (Self-Validating Step): For aqueous washes, verify the pH using indicator strips before adding the solution to the aqueous waste stream. Adjust to pH 4.0–7.0 using dilute HCl or citric acid. This prevents the base-catalyzed dimerization of the amine moiety.

    • Compatibility Check: Ensure the receiving waste container is free of strong oxidizing agents (e.g., nitric acid, peroxides). The amine moiety can undergo vigorous oxidation, potentially leading to the over-pressurization of the waste container.

    • SAA Labeling: Attach a fully legible hazardous waste tag. If operating under RCRA Subpart K (academic/research entities), label the container as "Unwanted Material" and include the exact accumulation start date[3].

    • Volume Management: Fill containers to no more than 90% capacity to allow for vapor expansion. Once the 55-gallon SAA limit (or container capacity) is reached, seal the container and transfer it to the Central Accumulation Area (CAA) within 3 days[2].

    Protocol 2: Solid and Liquid Spill Decontamination

    A self-validating spill response ensures that no residual active pharmaceutical ingredient (API) or intermediate remains on the benchtop.

    • Containment & PPE: Isolate the spill. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is a dry powder (e.g., the HCl salt form), do NOT dry sweep, as this aerosolizes the active compound.

    • Suppression & Absorption:

      • For Solids: Cover the powder with damp absorbent pads (using water or isopropanol) to suppress dust generation.

      • For Liquids: Deploy inert, non-combustible absorbent materials (e.g., vermiculite or proprietary chemical spill pads) over the liquid.

    • Collection: Use non-sparking, disposable scoops to transfer the absorbed material into a rigid, sealable high-density polyethylene (HDPE) container.

    • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse. Crucial Step: Collect all rinsate using absorbent pads. According to prudent laboratory practices, rinsate from hazardous materials must also be treated and disposed of as hazardous waste[2].

    • Manifesting: Label the sealed HDPE container as "Hazardous Waste - Spill Cleanup: Contains Halogenated Organics" and transfer to the SAA immediately.

    Quantitative Operational Parameters

    To streamline laboratory operations and safety checks, the following table summarizes the critical quantitative thresholds and parameters for managing this compound.

    ParameterSpecificationOperational Rationale
    Primary Waste Classification Halogenated Organic WasteContains covalently bound chlorine; requires specialized high-temperature incineration to prevent dioxin formation.
    Aqueous Waste Storage pH pH 4.0 – 7.0Prevents base-catalyzed exothermic dimerization of the alpha-amino ketone moiety.
    SAA Volume Limit 55 GallonsMaximum allowable volume in a Satellite Accumulation Area under standard EPA RCRA guidelines.
    SAA Transfer Window Within 3 DaysMandatory timeframe to move a full container from the SAA to the Central Accumulation Area (CAA).
    Incineration Temperature > 1,000 °CMinimum temperature required at the RCRA-licensed facility to safely destroy chlorinated aromatics.
    Maximum Container Fill 90% CapacityProvides necessary headspace for vapor expansion, preventing container rupture.

    Waste Segregation and Disposal Workflow

    The following diagram illustrates the logical decision tree for segregating and disposing of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone, ensuring that halogenated streams are properly isolated from general organic waste.

    WasteWorkflow Gen Waste Generation: 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone Check Aqueous or Organic? Gen->Check Org Organic Waste Stream Check->Org Dissolved in solvent Aq Aqueous Waste Stream Check->Aq Aqueous extraction/wash Hal Halogenated Organic Waste (Due to Cl atom) Org->Hal Segregate strictly pHCheck Check pH (Target 4.0-7.0) Adjust to prevent dimerization Aq->pHCheck pHCheck->Hal If organics > 1% or contains API SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste - Halogenated' Hal->SAA CAA Central Accumulation Area (CAA) Max 90/180 Days SAA->CAA Transfer when 90% full or within 3 days of limit Disp RCRA-Licensed High-Temp Incineration (Prevents Dioxin Formation) CAA->Disp EPA Manifest & Transport

    Caption: Workflow for the segregation, accumulation, and RCRA-compliant disposal of halogenated lab waste.

    References

    • ChemSrc. "CAS#:1270504-64-7 | 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone." Chemsrc.com, 2019.[Link]

    • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version, National Academies Press, 2011.[Link]

    • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov, 2025.[Link]

    Sources

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